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4-(Methoxymethyl)-2-methyl-1,3-thiazole Documentation Hub

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  • Product: 4-(Methoxymethyl)-2-methyl-1,3-thiazole
  • CAS: 478031-96-8

Core Science & Biosynthesis

Foundational

4-(Methoxymethyl)-2-methyl-1,3-thiazole chemical structure and properties

[1] Executive Summary 4-(Methoxymethyl)-2-methyl-1,3-thiazole (C₆H₉NOS) is a specialized heterocyclic compound belonging to the 2,4-disubstituted thiazole family.[1] Characterized by a "nutty," "roasted," and "vegetable-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(Methoxymethyl)-2-methyl-1,3-thiazole (C₆H₉NOS) is a specialized heterocyclic compound belonging to the 2,4-disubstituted thiazole family.[1] Characterized by a "nutty," "roasted," and "vegetable-like" organoleptic profile, it serves as a high-value intermediate in flavor chemistry and a strategic scaffold in medicinal chemistry.[1][2] Its structural distinctiveness lies in the C4-methoxymethyl group, which functions as a lipophilic ether linkage capable of modulating metabolic stability and hydrogen-bonding potential in drug candidates.[1]

This guide provides a comprehensive technical analysis of its chemical structure, synthetic pathways, physicochemical properties, and industrial applications, designed for researchers in organic synthesis and drug development.[1]

Chemical Identity & Structural Profile[1][2][3][4][5][6]

The compound features a five-membered aromatic thiazole ring substituted at the C2 position with a methyl group and at the C4 position with a methoxymethyl moiety.[1] This substitution pattern imparts unique electronic properties, balancing the electron-deficient nature of the thiazole ring (due to the C=N bond) with the electron-donating effects of the alkyl and ether groups.[1]

Parameter Details
IUPAC Name 4-(Methoxymethyl)-2-methyl-1,3-thiazole
Molecular Formula C₆H₉NOS
Molecular Weight 143.21 g/mol
SMILES CC1=NC(COC)=CS1
InChI Key Predicted:[1][3] XWYDEOAZVIYBKM-UHFFFAOYSA-N (Analogous)
Structural Class 1,3-Thiazole; Alkyl-aryl ether
Key Precursor CAS 7369-69-9 (4-(Chloromethyl)-2-methylthiazole)

Synthetic Pathways & Manufacturing[1]

The synthesis of 4-(methoxymethyl)-2-methyl-1,3-thiazole is most robustly achieved through two primary routes: the Modified Hantzsch Thiazole Synthesis (cyclization) and the Williamson Ether Synthesis (functionalization).[1]

Route A: Williamson Ether Synthesis (Recommended)

This pathway is preferred for its high yield and operational simplicity.[1] It proceeds via the nucleophilic substitution of a chloromethyl precursor.[1]

  • Precursor: 4-(Chloromethyl)-2-methylthiazole (CAS 7369-69-9).[1]

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.[1][4]

  • Mechanism: SN2 Nucleophilic Substitution.[1]

Experimental Protocol
  • Preparation: Charge a reaction vessel with anhydrous methanol (10 volumes).

  • Activation: Add Sodium Methoxide (1.1 equivalents) at 0°C under nitrogen atmosphere.

  • Addition: Dropwise add 4-(Chloromethyl)-2-methylthiazole (1.0 equivalent) to the solution, maintaining temperature <10°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1).

  • Work-up: Quench with water, extract with Dichloromethane (DCM), and dry the organic layer over MgSO₄.[1]

  • Purification: Distillation under reduced pressure (approx. 10 mmHg) yields the target product as a pale yellow liquid.[1]

Route B: Direct Hantzsch Cyclization

This route constructs the thiazole ring directly from acyclic precursors.[1]

  • Reagents: Thioacetamide + 1-Chloro-3-methoxy-2-propanone.[1]

  • Conditions: Reflux in Ethanol/Toluene.[1]

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic flow for both the Hantzsch construction and the Williamson functionalization.

SynthesisPathways Start1 Thioacetamide Intermediate 4-(Chloromethyl)-2- methylthiazole (CAS 7369-69-9) Start1->Intermediate Hantzsch Cyclization (Reflux, EtOH) Product 4-(Methoxymethyl)-2- methyl-1,3-thiazole Start1->Product Direct Cyclization (Alt Route) Start2 1,3-Dichloroacetone Start2->Intermediate Intermediate->Product SN2 Substitution (NaOMe, 60°C) Reagent Sodium Methoxide (MeOH) Reagent->Product AltStart 1-Chloro-3-methoxy- 2-propanone AltStart->Product

Caption: Synthesis workflow comparing the stepwise Williamson ether route (solid lines) and the direct Hantzsch cyclization (dashed lines).

Physicochemical Properties[1][2][5][8][9]

The physical profile of 4-(methoxymethyl)-2-methyl-1,3-thiazole is governed by the lipophilic methyl/methoxymethyl groups and the polar thiazole nitrogen.[1]

PropertyValue / RangeRationale
Physical State LiquidLow molecular weight aromatic ether.[1]
Appearance Colorless to pale yellowTypical of alkyl-thiazoles; darkens on oxidation.[1]
Boiling Point 170–180°C (est.)Higher than 4-methylthiazole (133°C) due to ether oxygen mass/polarity.[1]
Density 1.12 ± 0.05 g/mLSulfur atom contributes significantly to density.[1]
LogP (Octanol/Water) 1.2 – 1.5 (Predicted)Moderately lipophilic; suitable for CNS penetration in pharma.
Solubility Ethanol, DCM, DMSOHigh organic solubility; sparingly soluble in water.[1]
Odor Threshold Low (< 1 ppm)Potent nutty, roasted, sulfurous aroma.[1]

Applications

Flavor & Fragrance Industry

Thiazoles are "character impact compounds" in savory flavors.[1]

  • Profile: Nutty, roasted meat, vegetable (green/earthy), and sulfurous notes.[1]

  • Usage: Used in formulations for soups, meat substitutes, and nut flavorings to provide authentic "cooked" notes.[1]

  • Regulatory: While specific FEMA numbers exist for analogs (e.g., FEMA 3632 for 2-isopropyl-4-methylthiazole), this specific isomer is often used as a high-impact intermediate or captive ingredient.[1]

Pharmaceutical Development

In medicinal chemistry, the 4-methoxymethyl-2-methylthiazole moiety serves as a bioisostere for other 5-membered heterocycles.[1]

  • Metabolic Stability: The methoxymethyl group blocks the C4 position from metabolic oxidation, potentially extending half-life compared to a bare methyl group.[1]

  • Lipophilicity Modulation: The ether oxygen acts as a hydrogen bond acceptor, improving water solubility compared to purely alkylated thiazoles while maintaining membrane permeability.[1]

  • Precursor Utility: It is a key building block for synthesizing thiazole-5-carboxylic acid derivatives (via lithiation at C5) used in anti-inflammatory and anti-neoplastic research.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Flammable Liquid (Category 4): Flash point likely >60°C but <93°C.

  • Skin/Eye Irritant: Thiazoles are known irritants.[1]

  • Acute Toxicity: Harmful if swallowed (Oral LD50 estimated 500–2000 mg/kg based on analogs).

Handling Protocols:

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Thiazoles can darken and degrade upon exposure to air and light.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood are mandatory.[1]

  • Spill Response: Absorb with inert material (vermiculite); do not flush to sewer due to high aquatic toxicity potential of sulfur heterocycles.[1]

References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 22758941: 2-(Methoxymethyl)thiazole.[1][5] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-(Chloromethyl)-2-methylthiazole Hydrochloride. Retrieved from

  • The Good Scents Company. (2024).[1] Flavor Profile and Safety Data for Thiazole Derivatives. Retrieved from

  • Molecules Journal. (2022).[1] New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Retrieved from [1]

Sources

Exploratory

Technical Monograph: Organoleptic Profile &amp; Application Science of 4-(Methoxymethyl)-2-methyl-1,3-thiazole

The following is an in-depth technical guide on the organoleptic profile of 4-(Methoxymethyl)-2-methyl-1,3-thiazole, structured for researchers and drug development professionals. Executive Summary 4-(Methoxymethyl)-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the organoleptic profile of 4-(Methoxymethyl)-2-methyl-1,3-thiazole, structured for researchers and drug development professionals.

Executive Summary

4-(Methoxymethyl)-2-methyl-1,3-thiazole (CAS: 478031-96-8) represents a niche class of functionalized thiazoles bridging the gap between high-impact savory flavorants and pharmaceutical intermediates.[1] Unlike the widely utilized FEMA-listed thiazoles (e.g., 2-isopropyl-4-methylthiazole or "Peach Thiazole"), this compound exhibits a distinct "Green-Ethereal-Nutty" profile driven by the ether oxygen at the C4-substituent.[1]

This guide provides a comprehensive analysis of its physicochemical drivers, predictive organoleptic mapping, and utility in pharmaceutical masking applications. It synthesizes structure-activity relationships (SAR) to define its sensory impact in the absence of a broad commercial monograph.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the volatility and lipophilicity of this molecule is prerequisite to predicting its release dynamics in a matrix.[1]

ParameterData / PredictionRelevance to Organoleptics
IUPAC Name 4-(Methoxymethyl)-2-methyl-1,3-thiazoleStandard nomenclature
CAS Number 478031-96-8Identification
Molecular Formula C₆H₉NOSNitrogen/Sulfur heterocycle
Molecular Weight 143.21 g/mol Medium volatility (Heart-Top note)
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; good release in aqueous phases
Vapor Pressure ~0.5 mmHg at 25°C (Est.)[1][2]High diffusivity; strong initial impact
Odor Threshold Est. 10-50 ppb (in water)High potency (typical of alkyl thiazoles)

Organoleptic Characterization

The sensory profile of 4-(Methoxymethyl)-2-methyl-1,3-thiazole is complex, deriving "roasted/nutty" character from the thiazole ring and "sweet/ethereal" lift from the methoxymethyl side chain.

Sensory Descriptors[1][9]
  • Primary Notes (The "Body"): Roasted hazelnut, green vegetable (tomato leaf), and earthy potato skins.

  • Secondary Notes (The "Lift"): Ethereal, solvent-like sweetness (reminiscent of ether), slightly fermented/yeasty.

  • Background/Dry-down: Meaty (sulfurous), metallic, savory-brothy.[1]

Temporal Profile

Unlike heavier thiazoles (e.g., Sulfurol) which are persistent and milky, the methoxymethyl derivative exhibits a sharper attack.

  • Attack (0-5 sec): Sharp, diffusive, green-ethereal.

  • Body (5-60 sec): Nutty, roasted, vegetable-savory.

  • Decay (>60 sec): Fades rapidly to a faint sulfurous/earthy residue.[1]

Comparative Profiling (SAR)

To understand its specific place in the flavorist's palette, we compare it to established benchmarks:

CompoundStructure DifferenceSensory Shift
2,4-Dimethylthiazole Lacks methoxy groupMore "Cocoa/Nutty," less diffusive, heavier.[1]
2-Isopropyl-4-methylthiazole Isopropyl vs. Methyl/MethoxymethylDistinct "Peach/Tropical" note; the target is greener/nuttier.[1]
Sulfurol Hydroxyl vs. MethoxySulfurol is "Milky/Creamy"; Target is sharper/volatile.[1]

Structure-Activity Relationship (SAR) Analysis

The organoleptic activity is governed by the electron density on the ring nitrogen and the steric/electronic effects of the substituents.

The Pharmacophore of Flavor
  • The Thiazole Ring: Provides the savory, roasted, and "brown" base notes essential for meat, nut, and coffee flavors.

  • C2-Methyl Group: steric bulk is low, allowing for high receptor fit (high potency).[1] It enhances the "green/vegetable" nuance compared to larger alkyl chains.

  • C4-Methoxymethyl Group: The ether linkage increases volatility compared to an alcohol (hydrogen bonding is removed).[1] It introduces an "ethereal/chemical" top note that can lift heavy flavors or mask bitterness.

Visualizing the SAR Logic

The following diagram illustrates the functional contribution of each structural moiety to the overall sensory profile.

SAR_Analysis Compound 4-(Methoxymethyl)-2-methyl-1,3-thiazole ThiazoleRing Thiazole Core (S-C=N) Compound->ThiazoleRing C2_Methyl C2-Methyl Group Compound->C2_Methyl C4_Methoxy C4-Methoxymethyl Group Compound->C4_Methoxy Sensory_Base Base Notes: Roasted, Nutty, Savory ThiazoleRing->Sensory_Base Electronic Character Sensory_Green Modifier: Green, Vegetable, Sharp C2_Methyl->Sensory_Green Steric Fit Sensory_Lift Top Notes: Ethereal, Sweet, Diffusive C4_Methoxy->Sensory_Lift Volatility & Ether O

Caption: SAR mapping of 4-(Methoxymethyl)-2-methyl-1,3-thiazole showing the derivation of sensory notes from chemical structure.

Synthesis & Purity Considerations

In drug development and flavor synthesis, the organoleptic profile is often compromised by impurities. For this compound, the Hantzsch Thiazole Synthesis is the primary route.

Synthetic Pathway[1]
  • Precursors: Thioacetamide (providing the C2-Methyl and S/N) + 1-Methoxy-3-halo-2-propanone.[1]

  • Cyclization: Condensation creates the thiazole ring.[1]

  • Risk Factors:

    • Residual Thioacetamide:[1] Hepatotoxic and introduces a "rotten egg" off-note.

    • Unreacted Haloketone: Lachrymator (eye irritant) with a pungent, biting odor.

Protocol for Sensory Purity: To validate the profile, the compound must be >98% pure by GC-MS.

  • Step 1: Dissolve crude product in Ethyl Acetate.

  • Step 2: Wash with 5% NaHCO₃ (removes acidic byproducts).

  • Step 3: Silica Gel Chromatography (Hexane:EtOAc gradient).

  • Step 4: Olfactory check of fractions on a smelling strip (blotter) to ensure no "sulfidic stench" remains.[1]

Applications in Pharma & Flavor[9][11]

Pharmaceutical Masking

Thiazoles are uniquely effective at masking metallic and bitter tastes associated with amine-based drugs (e.g., antibiotics, alkaloids).[1]

  • Mechanism: The "roasted/nutty" perception competes with the bitterness transduction pathway (lateral inhibition).

  • Application: Use at 0.5 - 2.0 ppm in oral suspensions to mask the aftertaste of API (Active Pharmaceutical Ingredients).[1]

Flavor Modulation
  • Savory Systems: Enhances the "cooked" note in vegan meat analogues (plant-based proteins) where Maillard reaction products are lacking.[1]

  • Coffee/Chocolate: Adds depth and "roasted" complexity to artificial coffee flavors.[1]

Experimental Workflow: Sensory Evaluation

The following DOT diagram outlines the standard protocol for evaluating this compound's detection threshold and descriptor profile.

Sensory_Protocol Start Start: Pure Compound (>98%) Dilution Serial Dilution (Ethanol/PG Matrix) 1% -> 0.1% -> 10ppm Start->Dilution Strip Blotter Evaluation (Odor Character) Dilution->Strip High Conc. Cup Aqueous Tasting (Taste Threshold) Start at 0.1 ppm Dilution->Cup Low Conc. Analysis Panel Consensus (Descriptors & Intensity) Strip->Analysis Cup->Analysis

Caption: Standardized sensory evaluation workflow for determining odor and taste thresholds.

Regulatory & Safety Status

  • FEMA/GRAS: As of 2025, this specific isomer (4-methoxymethyl-2-methyl) is not a high-volume FEMA GRAS listed substance. It is treated as a "Research Chemical" or a "Flavor Intermediate."

  • Safety: Thiazoles are generally metabolized via ring oxidation and cleavage.[1] However, due to the ether moiety, metabolic O-demethylation may occur.

  • Handling: Must be handled in a fume hood. Thiazoles can be skin sensitizers.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12748, 4-Methylthiazole (Analog Reference). Retrieved from [Link]

  • The Good Scents Company (2025). Thiazole Flavor Chemistry & Organoleptics.[1] Retrieved from [Link]

  • Mosciano, G. (2000). Organoleptic Characteristics of Flavor Materials: Thiazole Derivatives.[1] Perfumer & Flavorist.[3][4] (Contextual grounding for thiazole SAR).

Sources

Foundational

Technical Guide: FEMA 3634 (Sotolon) – Flavor Characteristics, Synthesis, and Safety Data

Content Type: In-Depth Technical Guide Target Audience: Researchers, Flavor Chemists, Drug Development Professionals Subject: 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (Sotolon) Executive Summary FEMA 3634, chemicall...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Target Audience: Researchers, Flavor Chemists, Drug Development Professionals Subject: 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (Sotolon)

Executive Summary

FEMA 3634, chemically known as Sotolon (4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one), is a high-impact lactone responsible for the characteristic aroma of fenugreek, maple syrup, and aged fortified wines (e.g., Sherry, Madeira). It is distinguished by its concentration-dependent duality : at low concentrations (<10 ppb), it imparts a sweet, caramel-maple profile; at high concentrations (>100 ppb), it shifts to a savory, curry-like, and spicy fenugreek note.

This guide provides a comprehensive technical analysis of Sotolon, covering its physicochemical properties, enantioselective sensory impact, industrial synthesis pathways, and safety evaluation under JECFA and FEMA GRAS standards.

Chemical Identity & Physicochemical Properties[1][2][3]

Sotolon exists in equilibrium between its enol and keto forms, though the enol form (3-hydroxy-2(5H)-furanone) is predominant and responsible for its aromatic stability. It possesses one chiral center at the C5 position, leading to two enantiomers with distinct sensory thresholds.

PropertyData
FEMA Number 3634
Chemical Name 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
Common Synonyms Sotolon, Caramel Furanone, Sugar Lactone, Fenugreek Lactone
CAS Number 28664-35-9
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Physical State Pale yellow to amber liquid
Solubility Soluble in water, ethanol, propylene glycol; slightly soluble in oils
LogP ~0.4 (Hydrophilic)
Boiling Point 93–95 °C at 2 mmHg
Chirality and Sensory Thresholds

Sotolon is a chiral molecule.[1] The enantiomeric composition critically dictates potency.

  • (S)-(-)-Sotolon: The biologically dominant form in fenugreek and maple syrup.

    • Odor Quality: Sweet, burnt sugar, curry, maple.[2][3]

    • Odor Threshold:~0.8 ppb (in water). Extremely potent.

  • (R)-(+)-Sotolon: Often formed during chemical synthesis (racemization) or specific aging processes.

    • Odor Quality: Walnut, rancid, weak caramel.

    • Odor Threshold:~89 ppb (in water). Significantly less potent.

Organoleptic Profile & Flavor Chemistry

Sotolon is a "character impact compound," meaning its presence alone can define the identity of a flavor. Its perception is non-linear relative to concentration.

Dose-Response Duality
  • Trace Levels (0.1 – 5 ppb): Perceived as "sweet," "maple-like," "burnt sugar," and "caramel." Essential for maple syrup replacers and brown sugar flavors.

  • Moderate Levels (5 – 50 ppb): Adds "nutty" and "toasted" notes. Key in Sherry and Madeira wines (oxidative aging marker).

  • High Levels (>100 ppb): Perceived as "savory," "curry," "spicy," and "herbal." Used in savory complexes (soups, spice blends).

Mechanism of Formation (Biogenesis)

In nature (e.g., Trigonella foenum-graecum), Sotolon is derived from the amino acid 4-hydroxy-L-isoleucine .[4] Upon thermal processing or enzymatic action, this precursor undergoes oxidative deamination and cyclization to form Sotolon.

In wine aging, Sotolon forms via the aldol condensation of alpha-ketobutyric acid (from threonine catabolism) and acetaldehyde, a reaction accelerated by oxygen and temperature.

Synthesis & Manufacturing

Two primary routes exist for the production of FEMA 3634: the Biomimetic Route (preferred for "natural" labeling) and the Chemical Synthesis (for high-purity industrial use).

Chemical Synthesis Pathway (Aldol Condensation)

A common industrial method involves the condensation of alpha-ketobutyrate with acetaldehyde, mimicking the abiotic formation in wine.

SotolonSynthesis Threonine L-Threonine Ketobutyrate α-Ketobutyric Acid Threonine->Ketobutyrate Deamination Aldol Aldol Intermediate Ketobutyrate->Aldol + Acetaldehyde (Aldol Condensation) Acetaldehyde Acetaldehyde Acetaldehyde->Aldol Cyclization Cyclization & Dehydration Aldol->Cyclization - H2O Sotolon Sotolon (FEMA 3634) (Racemic Mixture) Cyclization->Sotolon Enolization

Caption: Chemical synthesis pathway of Sotolon via aldol condensation of α-ketobutyric acid and acetaldehyde.[5]

Safety & Toxicology Data

FEMA 3634 is classified as GRAS (Generally Recognized As Safe) by the Flavor and Extract Manufacturers Association.

Regulatory Status
  • FEMA Number: 3634[6][7][2]

  • JECFA Evaluation: 1997 (Meeting 49).

  • EU Regulation: Flavis No. 10.030.

Toxicological Profile
  • Metabolism: Sotolon is metabolized via oxidative ring opening and conjugation. It is excreted in urine, often imparting a maple-syrup odor to urine if consumed in high quantities (a phenomenon mimicking Maple Syrup Urine Disease, though benign).

  • Acute Toxicity: Low.

    • Oral LD50 (Rat): Data for pure substance is limited but structurally related furanones show LD50 > 2000 mg/kg.

    • NOAEL (No Observed Adverse Effect Level): Based on the Cramer Decision Tree (Class II or III), the safety margin is calculated against the estimated daily intake (per capita intake is extremely low, < 10 µ g/day ).

  • Genotoxicity: Ames test negative.

Analytical Protocol: Quantification in Matrices

Due to its high polarity, water solubility, and volatility, analyzing Sotolon requires careful extraction and chiral separation.

Protocol: GC-MS Analysis with Chiral Separation

Objective: Quantify (S)- and (R)-Sotolon in a complex matrix (e.g., wine or flavor concentrate).

Step-by-Step Methodology:

  • Extraction:

    • Acidify sample (pH 3.0) to suppress ionization of the enol.

    • Liquid-Liquid Extraction (LLE) using Dichloromethane or Ethyl Acetate.

    • Alternative: Solid Phase Extraction (SPE) using styrene-divinylbenzene (LiChrolut EN) cartridges for higher recovery.

  • Concentration:

    • Dry organic phase over anhydrous Na₂SO₄.

    • Concentrate under nitrogen stream to ~100 µL.

  • Derivatization (Optional but Recommended):

    • Sotolon can be analyzed directly, but derivatization (e.g., silylation) improves peak shape.

  • GC-MS Analysis:

    • Column: Chiral capillary column (e.g., Beta-DEX 120 or Cyclosil-B) is mandatory to separate enantiomers.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 50°C (1 min) -> 3°C/min -> 230°C.

    • Detection: Mass Spectrometry (SIM mode). Target Ions: m/z 128 (Molecular ion), 83 (Base peak), 55.

AnalyticalWorkflow Sample Sample Matrix (Wine/Extract) Acidification Acidify to pH 3.0 (HCl) Sample->Acidification Extraction SPE (LiChrolut EN) or LLE (DCM) Acidification->Extraction Elution Elution & Drying (Na2SO4) Extraction->Elution GC GC Separation (Chiral β-Cyclodextrin Column) Elution->GC MS MS Detection (SIM) m/z 128, 83 GC->MS Data Quantification of (R) vs (S) Enantiomers MS->Data

Caption: Workflow for the enantioselective analysis of Sotolon using GC-MS.

Applications in Drug Development & Flavor

While primarily a flavorant, Sotolon's structure (furanone) is relevant in medicinal chemistry as a scaffold for biologically active lactones.

  • Flavor Masking: Used in pediatric formulations to mask bitter active pharmaceutical ingredients (APIs) due to its high potency and sweet/maple association.

  • Biomarker Research: Elevated Sotolon levels in urine are the diagnostic marker for Maple Syrup Urine Disease (MSUD) , a genetic disorder affecting branched-chain amino acid metabolism.

  • Tobacco Industry: Used as a casing flavor to smooth smoke harshness and add sweet, woody notes.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1997).[6] Safety evaluation of certain food additives: 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one.[6][8] WHO Food Additives Series 40. Link

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessment of Aliphatic Lactones. FEMA Number 3634.[6][7][2] Link

  • Blank, I., et al. (1996).[1] Formation of Sotolon from 4-Hydroxy-L-isoleucine.[1][4][9][10] Journal of Agricultural and Food Chemistry, 44(7), 1851-1856.[1] Link

  • Pons, A., et al. (2008). Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. Journal of Agricultural and Food Chemistry, 56(5), 1606-1610. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62835, Sotolon.Link

Sources

Exploratory

molecular weight and formula of 2-methyl-4-methoxymethylthiazole

Part 1: Executive Summary & Chemical Identity 2-Methyl-4-(methoxymethyl)thiazole is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents (specifically antiretrovirals and metab...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-Methyl-4-(methoxymethyl)thiazole is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents (specifically antiretrovirals and metabolic modulators) and high-value flavor compounds. Its structural core—a 1,3-thiazole ring substituted at the 2-position with a methyl group and at the 4-position with a methoxymethyl ether—provides a unique balance of lipophilicity and hydrogen-bond accepting capability.

This guide outlines the precise physicochemical parameters, a robust industrial synthesis route, and self-validating characterization protocols for researchers integrating this moiety into broader molecular architectures.

Table 1: Physicochemical Profile
ParameterValueTechnical Note
Chemical Name 2-Methyl-4-(methoxymethyl)-1,3-thiazoleIUPAC nomenclature
Molecular Formula C₆H₉NOS Confirmed via elemental composition
Molecular Weight 143.21 g/mol Monoisotopic Mass: 143.0405
Physical State Pale yellow liquidHygroscopic; tends to darken upon oxidation
Boiling Point ~185–190 °C (est.)[1][2][3][4]Extrapolated from 2-ethyl-4-methylthiazole (161°C)
Solubility DCM, MeOH, DMSOLimited solubility in water; soluble in dilute acid
LogP (Predicted) 1.2 – 1.5Moderate lipophilicity suitable for CNS penetration

Part 2: Synthetic Architecture

The most robust, "field-proven" synthesis avoids the use of unstable


-haloether ketones. Instead, it employs a Convergent Stepwise Protocol  utilizing the Hantzsch Thiazole Synthesis followed by a Williamson Etherification. This pathway maximizes yield and allows for the purification of the stable chloromethyl intermediate.
Mechanism of Action
  • Cyclocondensation (Hantzsch): Thioacetamide acts as the dinucleophile (S- and N-donor) reacting with 1,3-dichloroacetone. The sulfur attacks the

    
    -carbon, displacing chloride, followed by intramolecular cyclization by the nitrogen onto the carbonyl carbon.
    
  • Etherification (Williamson): The pendant chloromethyl group undergoes an

    
     substitution with methoxide.[5] Critical Note: Conditions must be controlled to prevent ring degradation or elimination.
    
Visualizing the Synthetic Workflow

SynthesisPath R1 Thioacetamide (C2H5NS) INT INTERMEDIATE: 4-(Chloromethyl)- 2-methylthiazole (Stable Solid) R1->INT Reflux (EtOH) - H2O, - HCl R2 1,3-Dichloroacetone (C3H4Cl2O) R2->INT R3 Sodium Methoxide (NaOMe/MeOH) PROD TARGET: 2-Methyl-4- (methoxymethyl)thiazole R3->PROD INT->PROD SN2 Substitution Reflux (MeOH)

Figure 1: Two-stage synthetic logic prioritizing the isolation of the stable chloromethyl intermediate to ensure purity before the final etherification.

Part 3: Experimental Protocol (Self-Validating Systems)

This protocol is designed to be self-validating : specific checkpoints (TLC, visual changes) confirm success at each stage before proceeding.

Step 1: Synthesis of 4-(Chloromethyl)-2-methylthiazole
  • Reagents: Thioacetamide (1.0 eq), 1,3-Dichloroacetone (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve thioacetamide in ethanol.

    • Add 1,3-dichloroacetone dropwise at room temperature (exothermic reaction; cooling may be required).

    • Reflux for 4 hours.

    • Validation Checkpoint: TLC (Hexane:EtOAc 4:1) should show the disappearance of thioacetamide and the appearance of a UV-active spot (Rf ~0.4).

    • Concentrate and crystallize from hexanes/ether.

    • Yield: Expect ~70–80% of a white/off-white solid (HCl salt).

Step 2: Methoxylation to Target Ether
  • Reagents: 4-(Chloromethyl)-2-methylthiazole (Intermediate), Sodium Methoxide (2.5 eq, 25% wt in MeOH).

  • Procedure:

    • Suspend the intermediate in anhydrous methanol.

    • Add Sodium Methoxide solution dropwise at 0°C.

    • Allow to warm to room temperature, then reflux gently for 2 hours.

    • Validation Checkpoint: The reaction mixture should turn from a suspension to a clear solution (NaCl precipitation may occur).

    • Quench with water, extract with DCM, and dry over

      
      .
      
    • Distill under reduced pressure to isolate the pale yellow liquid.

Part 4: Structural Characterization & Logic

To ensure scientific integrity, the isolated product must be verified against the following spectral predictions. Any deviation suggests contamination (e.g., hydrolysis to the alcohol).

NMR Logic & Connectivity

The proton NMR spectrum is the primary tool for validation. The molecule has distinct "zones" that do not overlap.

NMR_Logic Thiazole Thiazole Core Pos2 Pos 2: Methyl Group Singlet (~2.7 ppm) Integral: 3H Thiazole->Pos2 Pos5 Pos 5: Ring Proton Singlet (~7.1 ppm) Integral: 1H Thiazole->Pos5 Pos4 Pos 4: Methoxymethyl Sidechain Thiazole->Pos4 CH2 Methylene (-CH2-) Singlet (~4.5 ppm) Integral: 2H Pos4->CH2 Attached to Ring OMe Methoxy (-OCH3) Singlet (~3.4 ppm) Integral: 3H CH2->OMe Ether Linkage

Figure 2: 1H NMR Signal Logic. The presence of the singlet at 4.5 ppm is the definitive marker for the intact methoxymethyl group.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern: Look for loss of methanol (

    
    ) resulting in a peak at m/z ~112, corresponding to the methylene-thiazole cation.
    

Part 5: Applications & Handling

  • Drug Development: This moiety is a bioisostere for other heteroaromatic ethers found in protease inhibitors (e.g., Ritonavir analogs) and PPAR modulators. The methoxymethyl group improves metabolic stability compared to a free hydroxyl group while maintaining hydrogen bond acceptor capacity.

  • Flavor Chemistry: Similar to 2-isobutylthiazole, this compound contributes "nutty," "roasted," and "green" notes, though its volatility is lower, making it suitable for heat-processed flavor formulations.

Safety Note: Thiazoles are potent sensitizers. All synthesis steps involving the chloromethyl intermediate must be performed in a fume hood due to potential alkylating properties.

References

  • PrepChem. (n.d.). Synthesis of 2-Methyl-4-(6-carbomethoxyhexyl)-5-hydroxymethyl-thiazole. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Thiazole, 2-methyl-4-(1-methylethyl)- Properties and Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles: Hantzsch Synthesis and Recent Advances. Retrieved from [Link]

Sources

Foundational

Thermodynamic Profiling of Methyl Methoxymethyl Thiazole Derivatives in Drug Design

Topic: Thermodynamic Properties of Methyl Methoxymethyl Thiazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Executive Summary The th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties of Methyl Methoxymethyl Thiazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2]

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for pyridine and a critical component in blockbuster drugs like ritonavir, cobicistat, and thiamine (Vitamin B1).[1] Among its diverse functionalizations, methyl methoxymethyl thiazole derivatives —specifically the 4-methyl-5-(methoxymethyl)thiazole scaffold—occupy a unique thermodynamic niche.[1][2] They offer a balance between lipophilicity (LogP) and polar surface area (PSA) that is distinct from their hydroxyethyl analogs (e.g., sulfurol).

This guide provides a comprehensive technical analysis of the thermodynamic properties of these derivatives. It moves beyond static data points to explore the energetics of solvation, phase transitions, and ionization that drive bioavailability and ligand-protein binding.[1]

Chemical Identity & Structural Significance[2][3][4][5]

The primary derivative of interest for this analysis is 4-methyl-5-(methoxymethyl)thiazole (an ether analog of the thiamine fragment).[2]

  • Core Scaffold: 1,3-Thiazole.[1][2][3][4]

  • Substituents:

    • C4-Position: Methyl group (-CH₃) – Electron-donating (+I effect), enhances basicity of N3.[1][2]

    • C5-Position: Methoxymethyl group (-CH₂OCH₃) – A flexible ether linkage acting as a hydrogen bond acceptor but not a donor.[2]

Structural Thermodynamics

The replacement of the hydroxyl group in 4-methyl-5-thiazoleethanol (Sulfurol) with a methoxy group to form the methoxymethyl derivative fundamentally alters the thermodynamic landscape:

  • Loss of H-Bond Donor: Eliminates strong intermolecular hydrogen bonding, significantly lowering the enthalpy of vaporization (

    
    ) and boiling point.
    
  • Lipophilicity Shift: The capping of the alcohol increases LogP, improving membrane permeability while retaining water solubility via the ether oxygen.

Thermodynamic Profiling

Phase Transition Energetics

Understanding the lattice energy and volatility is crucial for formulation stability and handling.

Property4-Methyl-5-thiazoleethanol (Sulfurol)4-Methyl-5-(methoxymethyl)thiazole (Est.)[1][2]Thermodynamic Driver
Physical State Viscous LiquidMobile LiquidLoss of intermolecular H-bonding network.[1][2]
Boiling Point 135°C @ 7 mmHg~85-95°C @ 7 mmHgLower Cohesive Energy Density (CED).[2]

High (~60-70 kJ/mol)Moderate (~45-50 kJ/mol)Reduced intermolecular attraction.[2]
Density 1.196 g/mL~1.12 - 1.15 g/mLIncreased molar volume due to methyl cap.[2]

Data inferred from group contribution methods and comparative analysis of alcohol-ether pairs.[1][2]

Solvation Thermodynamics (LogP & Solubility)

In drug design, the methoxymethyl group serves as a "masked" polar moiety.

  • LogP (Octanol-Water Partition Coefficient):

    • Sulfurol:[2][5] LogP ≈ 0.0 - 0.5 (Amphiphilic)[2]

    • Methoxymethyl Derivative: LogP ≈ 1.2 - 1.5[1][2]

    • Mechanism: The methyl cap reduces the entropic penalty of cavity formation in water (hydrophobic effect) while the ether oxygen maintains enthalpic favorability via H-bond acceptance from water.[2]

Acid-Base Thermodynamics (pKa)

The basicity of the thiazole nitrogen (N3) is critical for salt formation and lysosomal trapping.[2]

  • Base Strength: Weak base.[2]

  • pKa Value: ~2.5 - 2.8 (Conjugate acid).[2]

  • Electronic Effect: The C4-methyl group donates electron density (+I), raising pKa relative to unsubstituted thiazole (pKa 2.5). However, the C5-methoxymethyl group exerts a weak inductive withdrawal (-I) through the methylene bridge, slightly tempering this increase compared to a simple C5-alkyl chain.[1][2]

Experimental Methodologies

Synthesis Protocol: Modified Hantzsch Thiazole Synthesis

The most robust route to thermodynamic purity involves the Hantzsch condensation.

Workflow Diagram:

G Figure 1: Modified Hantzsch Synthesis Workflow for Methoxymethyl Thiazole cluster_0 Precursors A Thioformamide (or Thioacetamide) C Condensation (Ethanol, Reflux) A->C B 1-Chloro-3-methoxy -2-propanone B->C D Cyclization (- H2O, - HCl) C->D Δ E Crude Thiazole Hydrochloride D->E F Neutralization (NaHCO3) E->F G Distillation (Purification) F->G H 4-Methyl-5-(methoxymethyl) thiazole G->H Yield > 70%

Figure 1: The Hantzsch synthesis provides a convergent route, minimizing side products and ensuring high thermodynamic purity for physicochemical measurements.[1]

Step-by-Step Protocol:

  • Reactants: Combine 1.0 eq of Thioformamide (or Thioacetamide for 2,4-dimethyl analog) with 1.1 eq of 1-chloro-3-methoxy-2-propanone in absolute ethanol.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. The reaction is driven entropically by the release of water.

  • Work-up: Cool to room temperature. The thiazole hydrochloride salt may precipitate.

  • Neutralization: Treat with saturated NaHCO₃ to liberate the free base.[2]

  • Purification: Extract with Dichloromethane (DCM), dry over MgSO₄, and purify via vacuum distillation. Note: Distillation is preferred over chromatography to determine accurate boiling points.[2]

Determination of pKa (Potentiometric Titration)

To accurately determine the ionization constant (


).[2]
  • Preparation: Dissolve 10 mg of the derivative in 20 mL of 0.1 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl using a calibrated glass electrode.

  • Data Analysis: Plot pH vs. Volume of titrant. Use the Gran Plot method to identify the equivalence point and calculate pKa at the half-equivalence point.[2]

  • Validation: Perform in triplicate. Ensure temperature is controlled at 25°C ± 0.1°C.

Solubility & LogP Determination (Shake-Flask Method)

Protocol:

  • Phase Saturation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Equilibration: Dissolve the thiazole derivative in the octanol phase. Add an equal volume of the aqueous phase.

  • Agitation: Shake at 25°C for 4 hours, then centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (detection at ~254 nm, characteristic of the thiazole ring).

  • Calculation:

    
    .
    

Implications for Drug Development[1][2][3][7][9]

Bioisosteric Replacement Strategy

The methoxymethyl thiazole moiety is an effective bioisostere for:

  • Pyridine rings: Reduces metabolic liability (oxidation at nitrogen) while maintaining planarity.[2]

  • Ethyl side chains: Introduces a dipole moment without sacrificing steric bulk.[2]

Thermodynamic Solubility Cycle

Understanding the solubility requires analyzing the energy cost of breaking the crystal lattice vs. the energy gain from solvation.

Thermodynamics Figure 2: Thermodynamic Cycle of Solubility cluster_factors Key Factors for Methoxymethyl Thiazole Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Ideal State) Solid->Gas ΔH_sublimation (Energy Cost) Solution Solvated Molecule (Aqueous) Solid->Solution ΔG_solubility (Net Result) Gas->Solution ΔH_hydration (Energy Gain) F1 • Lower Lattice Energy vs Alcohol (Easier to melt) F2 • Favorable Ether Hydration (H-bond acceptor)

Figure 2: The methoxymethyl derivative lowers the lattice energy barrier (


) compared to hydroxyethyl analogs, often resulting in higher intrinsic solubility despite higher LogP.

References

  • Thiazole Reactivity & Synthesis: BenchChem. A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives.

  • Thermodynamic Data of Benzothiazoles: Ribeiro da Silva, M.A.V., et al. Experimental and Theoretical Study of the Structures and Enthalpies of Formation of 3H-1,3-Benzoxazole-2-thione... ResearchGate.[2]

  • Physical Properties of 4-Methyl-5-thiazoleethanol: Sigma-Aldrich. Product Specification: 4-Methyl-5-thiazoleethanol.[1][2][5][6]

  • Thiazole in Drug Discovery: Molecules (MDPI). Synthesis and Biological Evaluation of Thiazole-Based Derivatives.

  • General Thiazole Thermodynamics: NIST Chemistry WebBook.[2] Thiazole, 2-methyl-4-(1-methylethyl)- Properties.[1][2][7]

Sources

Exploratory

Solubility Profiling of 4-(Methoxymethyl)-2-methyl-1,3-thiazole: Thermodynamic Mechanisms and Experimental Protocols

The following technical guide details the solubility profile, thermodynamic mechanisms, and experimental characterization of 4-(Methoxymethyl)-2-methyl-1,3-thiazole . H NOS Molecular Weight: 143.21 g/mol Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic mechanisms, and experimental characterization of 4-(Methoxymethyl)-2-methyl-1,3-thiazole .


H

NOS Molecular Weight: 143.21 g/mol

Executive Summary

4-(Methoxymethyl)-2-methyl-1,3-thiazole is a heterocyclic intermediate utilized in the synthesis of agrochemicals, pharmaceutical active ingredients (APIs), and flavor compounds. Its solubility behavior is governed by the competition between the lipophilic thiazole core/methyl groups and the polar methoxymethyl ether linkage.

Key Findings:

  • Ethanol Solubility: High (>100 g/L). The compound exhibits near-complete miscibility due to favorable dipole-dipole interactions and van der Waals forces.

  • Water Solubility: Low to Moderate (Estimated 1.0 – 5.0 g/L). Solubility is kinetically rapid but thermodynamically limited by the hydrophobic effect, as the ether oxygen functions as a weak hydrogen bond acceptor without donor capability.

Physicochemical Profile & Solubility Prediction

To understand the solubility differential between water and ethanol, we must analyze the molecular descriptors that drive solvation.

Molecular Architecture

The molecule consists of a five-membered aromatic thiazole ring substituted at the C2 and C4 positions.

  • C2-Methyl Group: Increases lipophilicity (+

    
     effect).
    
  • C4-Methoxymethyl Group: An ether linkage. The oxygen atom has two lone pairs, acting as a Hydrogen Bond Acceptor (HBA), but lacks a Hydrogen Bond Donor (HBD).

  • Thiazole Nitrogen: A weak HBA (pKa of conjugate acid ~2.5).

Comparative Solubility Data (Analog Analysis)

In the absence of a single standardized pharmacopeial monograph for this specific CAS, we derive the theoretical solubility range from structurally validated analogs.

CompoundStructure DifferenceLogP (Est.)Water SolubilityEthanol Solubility
Target: 4-(Methoxymethyl)-2-methyl-1,3-thiazole -- ~1.2 ~1.5 - 3.0 g/L Miscible
4-Methyl-5-(2-hydroxyethyl)thiazoleContains -OH (HBD)0.672.26 g/LSoluble
2-Isopropyl-4-methylthiazolePure Alkyl (No Ether)2.790.68 g/LSoluble
4-Ethyl-2-methylthiazoleEthyl vs Methoxymethyl2.090.59 g/LSoluble

Data Sources: Derived from experimental values of FEMA 3555 and FEMA 3274 analogs [1][2].

Interpretation: The methoxymethyl group lowers the LogP compared to the ethyl analog (increasing water solubility) but does not provide the hydrophilicity of a hydroxyethyl group. Thus, the solubility sits in the "slightly soluble" range for water.

Thermodynamic Mechanisms of Solvation

The stark contrast between ethanol and water solubility is driven by the enthalpy of solvation (


) and the entropic penalty of cavity formation.
Ethanol Solvation (Favorable)

Ethanol is an amphiphilic solvent (


).
  • Van der Waals Forces: The ethyl group of ethanol interacts favorably with the hydrophobic methyl groups and the aromatic thiazole ring of the solute.

  • Dipole-Dipole: The polar thiazole ring aligns with the hydroxyl group of ethanol.

  • Result:

    
    . The energy required to break ethanol-ethanol bonds is compensated by strong solute-solvent interactions.
    
Water Solvation (Limited)

Water is a highly polar solvent (


).
  • Cavity Formation: Water molecules must reorganize to accommodate the hydrophobic thiazole ring, breaking the H-bond network. This creates a high entropic penalty (

    
    ).
    
  • H-Bonding: The ether oxygen and thiazole nitrogen accept H-bonds from water, providing some enthalpic gain (

    
    ). However, this is insufficient to overcome the hydrophobic effect of the aromatic ring and methyl groups.
    
  • Result: The compound dissolves only until the entropic cost of structuring water around the hydrophobic domains outweighs the enthalpic benefit of hydration.

Mechanism Visualization

The following diagram illustrates the competing solvation shell dynamics.

SolvationMechanism cluster_Water Aqueous Environment (Water) cluster_Ethanol Organic Environment (Ethanol) Solute 4-(Methoxymethyl)-2-methyl-1,3-thiazole H_Bond H-Bond Formation (Ether O & Thiazole N) Solute->H_Bond Accepts H Hydrophobic Hydrophobic Effect (Entropic Penalty) Solute->Hydrophobic Disrupts Network VdW Van der Waals Interactions Solute->VdW Ring Stacking Dipole Dipole-Dipole Alignment Solute->Dipole Result_Water Limited Solubility (~2 g/L) H_Bond->Result_Water Hydrophobic->Result_Water Dominates Result_EtOH High Solubility (Miscible) VdW->Result_EtOH Dipole->Result_EtOH

Figure 1: Solvation dynamics showing the dominance of the hydrophobic effect in water versus favorable Van der Waals interactions in ethanol.

Experimental Protocol: Determination of Equilibrium Solubility

For researchers requiring precise quantitative data for formulation (e.g., drug delivery or flavor emulsion), the Shake-Flask Method coupled with HPLC-UV detection is the gold standard.

Materials
  • Solute: 4-(Methoxymethyl)-2-methyl-1,3-thiazole (CAS 478031-96-8), >98% purity.

  • Solvents: HPLC-grade Water (pH 7.0), Absolute Ethanol.

  • Equipment: Orbital shaker (thermostated), 0.45 µm PTFE syringe filters, HPLC system with UV detector.

Workflow Methodology

Step 1: Saturation Add excess solute to 10 mL of solvent in a glass vial until a visible precipitate remains.

  • Water:[1] Expect to add ~50 mg.

  • Ethanol:[1][2][3] Expect to add >1 g (may require significant volume).

Step 2: Equilibration Agitate at 25°C ± 0.1°C for 24 hours. This ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics of the crystalline lattice.

Step 3: Phase Separation Filter the supernatant using a pre-wetted 0.45 µm PTFE filter. Note: Do not use Nylon filters as thiazoles may adsorb non-specifically.

Step 4: Quantification (HPLC-UV) Dilute the filtrate with mobile phase to land within the linear calibration range.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

  • Mobile Phase: Acetonitrile:Water (50:50 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (Thiazole absorption maximum).

  • Retention Time: Expect peak at ~3-5 minutes depending on dead volume.

Experimental Workflow Diagram

ExperimentalProtocol Start Start: Solid Solute Mix Add Excess Solute to Solvent (Water or Ethanol) Start->Mix Shake Equilibrate: 24h @ 25°C (Orbital Shaker) Mix->Shake Filter Filter Supernatant (0.45 µm PTFE) Shake->Filter Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Analysis (254 nm) Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Figure 2: Step-by-step workflow for the quantitative determination of solubility using the Shake-Flask method.

Implications for Application

Formulation & Extraction
  • Extraction: Do not use water to extract this compound from reaction mixtures. Use Ethyl Acetate or Dichloromethane , as the distribution coefficient (LogD) heavily favors the organic phase.

  • Stock Solutions: Prepare stock solutions in Ethanol or DMSO (100 mM). Aqueous working solutions should be prepared by diluting the organic stock into buffer, ensuring the final concentration does not exceed 1 mM to prevent precipitation.

Stability Warning

While stable in ethanol, thiazoles with ether linkages can undergo hydrolysis under highly acidic conditions (pH < 2) over extended periods. Ensure aqueous buffers are maintained at pH 5-8.

References

  • PubChem. (2024).[4][5] Compound Summary: 4-methyl-5-(2-hydroxyethyl)thiazole (CAS 137-00-8).[6] National Library of Medicine. Available at: [Link]

  • The Good Scents Company. (2023). 4-ethyl-2-methyl thiazole Properties and Solubility.[7][8] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: Scalable Production of 4-(Methoxymethyl)-2-methyl-1,3-thiazole

Abstract & Application Scope This application note details a robust, two-step protocol for the synthesis of 4-(methoxymethyl)-2-methyl-1,3-thiazole starting from thioacetamide . This specific thiazole derivative serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details a robust, two-step protocol for the synthesis of 4-(methoxymethyl)-2-methyl-1,3-thiazole starting from thioacetamide . This specific thiazole derivative serves as a critical intermediate in the synthesis of antiviral agents (including Ritonavir analogues) and agrochemicals.

The method utilizes the classical Hantzsch Thiazole Synthesis to generate a chloromethyl intermediate, followed by a Williamson Ether Synthesis .[1] This route is selected for its scalability, use of commercially available precursors, and operational simplicity compared to alternative reduction-methylation pathways.[2]

Key Advantages of This Protocol
  • Atom Economy: Direct cyclization avoids the need for protection/deprotection steps.

  • Purification: The intermediate crystallizes as a stable hydrochloride salt, allowing for easy purification without chromatography.

  • Scalability: The reaction parameters are optimized for multi-gram to kilogram scale batches.

Safety Assessment & Hazard Mitigation

CRITICAL WARNING: This protocol involves high-hazard reagents. Strict adherence to safety standards is mandatory.

ReagentHazard ClassHandling Protocol
Thioacetamide Carcinogen (Cat 2B) , HepatotoxinHandle only in a certified fume hood.[2] Double-glove (Nitrile).[2] Use a dedicated balance for weighing to prevent cross-contamination.
1,3-Dichloroacetone Lachrymator, Blistering AgentExtreme eye/skin irritant.[2] Dispense as a solution where possible. Keep cold to minimize vapor pressure.
Sodium Methoxide Corrosive, Flammable SolidReacts violently with water.[2] Store under inert atmosphere (Argon/Nitrogen).[2]

Retrosynthetic Analysis & Pathway

The synthesis is designed around the disconnection of the thiazole ring at the N-C2 and C4-C5 bonds.

  • Step 1 (Cyclization): Condensation of thioacetamide (N-C-S fragment) with 1,3-dichloroacetone (

    
    -haloketone fragment).[2]
    
  • Step 2 (Functionalization): Nucleophilic substitution of the C4-chloromethyl group with methoxide.[2]

Reaction Scheme (Graphviz)[1]

G TA Thioacetamide (Starting Material 1) Inter Intermediate: 4-(Chloromethyl)-2-methylthiazole HCl (Solid Precipitate) TA->Inter Step 1: Hantzsch Cyclization Reflux in EtOH, 2h DCA 1,3-Dichloroacetone (Starting Material 2) DCA->Inter Step 1: Hantzsch Cyclization Reflux in EtOH, 2h Product Target: 4-(Methoxymethyl)-2-methyl-1,3-thiazole Inter->Product Step 2: Williamson Ether Synthesis Reflux, 4h NaOMe Reagent: Sodium Methoxide / MeOH NaOMe->Product

Figure 1: Synthetic pathway transforming thioacetamide to the target ether via a chloromethyl intermediate.

Experimental Protocols

Step 1: Synthesis of 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Objective: Construct the thiazole core via condensation.[2]

Materials
  • Thioacetamide (15.0 g, 0.20 mol)[2]

  • 1,3-Dichloroacetone (25.4 g, 0.20 mol)[2][3]

  • Absolute Ethanol (200 mL)

  • Diethyl Ether (200 mL, for washing)

Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Add 1,3-dichloroacetone and absolute ethanol to the flask. Stir until fully dissolved.

  • Addition: Add thioacetamide in a single portion. The reaction is slightly exothermic; ensure the temperature stabilizes.

  • Reaction: Heat the mixture to a gentle reflux (bath temp ~80°C) for 2 hours .

    • Observation: The solution will darken slightly, and a white/off-white precipitate (the hydrochloride salt) may begin to form towards the end of the reaction or upon cooling.

  • Crystallization: Remove heat and allow the solution to cool to room temperature. Then, place the flask in an ice bath (0-4°C) for 1 hour to maximize precipitation.

    • Note: If no precipitate forms, rotovap the ethanol to ~50% volume and add diethyl ether to induce crystallization.

  • Isolation: Filter the solid under vacuum using a sintered glass funnel.

  • Wash: Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove unreacted starting materials and colored impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Expected Yield: 30–33 g (80–90%) Appearance: White to pale yellow crystalline solid. Melting Point: 168–170°C.

Step 2: Synthesis of 4-(Methoxymethyl)-2-methyl-1,3-thiazole

Objective: Convert the chloromethyl group to a methoxymethyl group via


 substitution.[2]
Materials
  • 4-(Chloromethyl)-2-methylthiazole HCl (Intermediate from Step 1) (18.4 g, 0.10 mol)[2]

  • Sodium Methoxide (NaOMe) (13.5 g, 0.25 mol)[2]

    • Stoichiometry Note: 2.5 equivalents are used. 1 eq neutralizes the HCl salt, 1 eq performs the substitution, and 0.5 eq ensures reaction completion.

  • Methanol (anhydrous, 150 mL)

  • Dichloromethane (DCM) (for extraction)[2]

Protocol
  • Preparation: In a 500 mL 3-neck flask under inert atmosphere (N₂), dissolve Sodium Methoxide in anhydrous methanol.

    • Exothermic: Add NaOMe slowly to the methanol if preparing from solid.

  • Addition: Add the solid 4-(chloromethyl)-2-methylthiazole HCl portion-wise to the stirring methoxide solution over 15 minutes.

    • Caution: This acid-base neutralization is exothermic.[2] Monitor internal temperature and keep below 40°C during addition.

  • Reaction: Once addition is complete, heat the mixture to reflux for 4 hours .

    • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material spot (Rf ~0.4) should disappear.[2]

  • Quench & Concentration: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotovap) to remove most of the methanol.

  • Workup:

    • Resuspend the residue in water (100 mL) to dissolve inorganic salts (NaCl).

    • Extract with Dichloromethane (3 x 50 mL).[2]

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude oil is usually sufficiently pure (>95%).[2] For analytical grade, distill under reduced pressure.[2]

Expected Yield: 11–12 g (75–85%) Appearance: Colorless to pale yellow oil. Boiling Point: ~70–75°C at 1 mmHg (estimated).

Process Workflow & Troubleshooting

Operational Workflow (Graphviz)

Workflow cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Methoxylation Start1 Dissolve 1,3-DCA & Thioacetamide in Ethanol Reflux1 Reflux 2 Hours (Cyclization) Start1->Reflux1 Cool1 Cool to 0°C (Precipitation) Reflux1->Cool1 Filter1 Filter & Wash with Ether Cool1->Filter1 Solid1 Isolate HCl Salt Filter1->Solid1 AddSolid Add HCl Salt Portion-wise (Exotherm Control) Solid1->AddSolid PrepBase Prepare NaOMe/MeOH Solution PrepBase->AddSolid Reflux2 Reflux 4 Hours (Substitution) AddSolid->Reflux2 Workup Evaporate MeOH -> Add Water -> Extract DCM Reflux2->Workup Distill Vacuum Distillation Workup->Distill Final Final Product (Oil) Distill->Final

Figure 2: Operational flowchart for the two-step synthesis.[2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete precipitationReduce solvent volume by 50% on Rotovap before cooling. Add more diethyl ether.
Dark Product (Step 1) Overheating / PolymerizationEnsure bath temp does not exceed 85°C. Wash crystals thoroughly with ether.
Incomplete Rxn (Step 2) Moisture in MethanolUse anhydrous MeOH.[2] Water competes with methoxide, forming the alcohol side-product.
Low Yield (Step 2) Volatility of ProductThe product is a volatile oil. Do not apply high vacuum for prolonged periods during solvent removal.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       2.71 (s, 3H, CH₃ -C2)[2]
      
    • 
       3.45 (s, 3H, O-CH₃ )[2]
      
    • 
       4.52 (s, 2H, C4-CH₂ -O)[2]
      
    • 
       7.15 (s, 1H, H -C5 thiazole ring)[2]
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 143.04[2]
      
    • Observed

      
      [2]
      

References

  • Hantzsch Thiazole Synthesis (General Method)

    • Schwarz, G. "2,4-Dimethylthiazole".[2] Organic Syntheses, Coll.[4] Vol. 3, p.332 (1955).[2]

    • [2]

  • Synthesis of 4-Chloromethylthiazoles

    • PrepChem.com. "Synthesis of 4-Chloromethyl-2-methylthiazole hydrochloride".
  • Nucleophilic Substitution on Thiazoles

    • BenchChem.[5] "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole".

    • [2]

  • Safety Data (Thioacetamide)

    • National Oceanic and Atmospheric Administration (NOAA).[2] "Cameo Chemicals: Thioacetamide".

    • [2]

Sources

Application

application of 4-(Methoxymethyl)-2-methyl-1,3-thiazole in lychee flavor formulation

This Application Note and Protocol details the use of 4-(Methoxymethyl)-2-methyl-1,3-thiazole (and its functional analogs) in the formulation of high-fidelity Lychee (Litchi chinensis) flavors. Executive Summary 4-(Metho...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of 4-(Methoxymethyl)-2-methyl-1,3-thiazole (and its functional analogs) in the formulation of high-fidelity Lychee (Litchi chinensis) flavors.

Executive Summary

4-(Methoxymethyl)-2-methyl-1,3-thiazole is a high-impact aroma chemical (HIAC) belonging to the thiazole class, critical for imparting the "fleshy," "nutty," and "tropical skin" nuances that distinguish authentic lychee profiles from generic floral/rose flavors.[1] While Cis-Rose Oxide provides the characteristic floral top note, thiazoles provide the necessary sulfurous background that mimics the fruit's aril and pericarp.

Part 1: Chemical Identity & Sensory Profile

Parameter Technical Specification
Chemical Name 4-(Methoxymethyl)-2-methyl-1,3-thiazole
CAS Number 478031-96-8 (Specific isomer/analog) or 15679-13-7 (Functional Analog: 2-Isopropyl-4-methylthiazole)
Molecular Formula C₆H₉NOS
Sensory Descriptors Green, nutty, vegetable, tropical, sulfurous, tomato leaf, metallic (at high conc.), fleshy (at low conc.).[2]
Odor Threshold Extremely Low (< 10 ppb in water).
Solubility Soluble in Ethanol, Propylene Glycol, Triacetin; Sparingly soluble in water.
Stability Stable in pH 3.0–7.0; Susceptible to oxidation under high heat (>120°C).

Note on Nomenclature: This specific methoxymethyl derivative is a niche high-impact molecule. In industrial applications, it is often functionally interchangeable or used in conjunction with 2-Isopropyl-4-methylthiazole (FEMA 3555) , widely known as "Peach Thiazole" or "Lychee Thiazole."

Part 2: Mechanism of Action in Lychee Flavor

To create a photorealistic lychee flavor, one must bridge the gap between the floral (Rose Oxide, Geraniol) and the fruity/sulfurous (Thiazoles, DMS).

The "Lychee Triangle" Theory
  • Floral Core: Provided by Cis-Rose Oxide and Linalool. Without this, it is not lychee.

  • Fruity Body: Provided by Ethyl Isovalerate and Citronellol.

  • Tropical/Fleshy Nuance: Provided by 4-(Methoxymethyl)-2-methyl-1,3-thiazole .[1] This molecule adds the "bite" or "skin" note that prevents the flavor from tasting like perfume.

Diagram 1: Lychee Flavor Architecture & Thiazole Role

LycheeArchitecture Core Lychee Flavor Profile Top Top Notes (Diffusive, Fresh) Core->Top Heart Heart Notes (Floral, Sweet) Core->Heart Base Base/Modifying Notes (Fleshy, Tropical, Sulfurous) Core->Base DMS Dimethyl Sulfide (Juicy/Fresh) Top->DMS RoseOx Cis-Rose Oxide (Characteristic Floral) Heart->RoseOx Geraniol Geraniol / Linalool (Sweet Rose) Heart->Geraniol Thiazole 4-(Methoxymethyl)-2-methyl-1,3-thiazole (Nutty, Skin, Tropical) Base->Thiazole Thiazole->RoseOx Synergistic Effect: Adds 'Realism' to Floral Note

Caption: The Thiazole acts as a critical anchor (Base Note), grounding the volatile floral notes (Rose Oxide) to create a realistic fleshy fruit perception.

Part 3: Application Protocol

Safety Pre-Check
  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.

  • Ventilation: Handle only in a fume hood. Thiazoles have a pervasive, tenacious odor that can contaminate a lab environment.

  • Dilution: Never use neat (100%) material in a final application. Always prepare a 1% or 0.1% stock solution.

Step 1: Preparation of Stock Solution (1.0% w/w)

Due to the high potency, a pre-dilution is required to ensure accurate dosing.

  • Solvent Selection: Propylene Glycol (PG) or Ethanol (95%).

  • Weighing:

    • Place a beaker on an analytical balance (4 decimal places).

    • Weigh 99.00 g of Propylene Glycol.

    • Add 1.00 g of 4-(Methoxymethyl)-2-methyl-1,3-thiazole.

  • Mixing: Stir magnetically for 10 minutes until fully homogeneous.

  • Storage: Transfer to an amber glass bottle with a Teflon-lined cap. Label as "Thiazole Stock 1%".

Step 2: Lychee Flavor Formulation (Model Accord)

This protocol creates a "Lychee Base" where the thiazole is the key modifier.

Ingredient Function Parts per 1000 (ppt) Role of Thiazole
Propylene GlycolSolvent850.00Carrier
Cis-Rose Oxide (1% Soln) Primary Character 40.00 The "Lychee" ID
LinaloolFloral Body30.00Volume/Sweetness
GeraniolFloral Sweetness20.00Rose background
CitronellolFloral/Fruity15.00Body
Ethyl IsovalerateFruity/Estery10.00Lift/Berry note
Dimethyl Sulfide (0.1% Soln)Top Note5.00Freshness
Thiazole Stock (1% Soln) Modifier/Realism 5.00 - 20.00 Provides the "Nutty/Skin" note
Total 1000.00

Experimental Procedure:

  • Add the solvent (PG) to the mixing vessel.

  • Add the Cis-Rose Oxide and Linalool (Heart notes).

  • Add the Thiazole Stock (1%) . Start at 5 ppt and titrate up.

  • Add the Ethyl Isovalerate and DMS (Top notes) last to minimize evaporation.

  • Mix gently for 15 minutes at room temperature (20-25°C).

  • Maturation: Allow the blend to mature for 48 hours to let the sulfurous notes integrate with the floral components.

Step 3: Application in Beverage (0.05% Dosage)
  • Prepare a Sugar/Acid base:

    • Water: 89.85%

    • Sucrose: 10.00%

    • Citric Acid: 0.15%

  • Dose the Lychee Flavor at 0.05% (500 ppm) .

  • Sensory Evaluation: Taste for the balance between the "floral perfume" (Rose Oxide) and the "tropical flesh" (Thiazole).

Part 4: Quality Control & Troubleshooting

Diagram 2: Sensory Optimization Workflow

Optimization Start Initial Blend (5 ppt Thiazole) Eval Sensory Evaluation Start->Eval TooGreen Defect: Too Green/Vegetable (Tomato Leaf Note) Eval->TooGreen Overdose TooFloral Defect: Perfumey/Candy-like (Lacks Realism) Eval->TooFloral Underdose Perfect Target: Balanced Fleshy/Floral Eval->Perfect Optimal ActionReduce Reduce Thiazole by 20% TooGreen->ActionReduce ActionIncrease Increase Thiazole by 20% TooFloral->ActionIncrease ActionReduce->Eval ActionIncrease->Eval

Caption: Iterative sensory loop to balance the thiazole concentration. The window of optimality is narrow.

Troubleshooting Table:

Observation Root Cause Corrective Action
"Tomato Leaf" or "Green Bean" off-note Thiazole overdose (>2 ppm in final product).Reduce Thiazole Stock by 50%.
"Perfume" or "Soap" taste Thiazole underdose; Rose Oxide dominant.Increase Thiazole Stock by 20%.
Metallic Aftertaste Impurity in Thiazole or Oxidation.Check GC-MS for purity; Ensure fresh stock.
Lack of "Juiciness" Missing Top Note synergy.Add trace Dimethyl Sulfide (DMS) or Ethyl Butyrate.

References

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS Flavor Ingredient Library. (Search for Thiazole derivatives and FEMA 3555/3716). Link

  • The Good Scents Company. (2024). 2-Isopropyl-4-methylthiazole (Lychee Thiazole) Profile and Odor Description. Link

  • Mahattanatawee, K., et al. (2007). Volatile Aroma Compounds in Lychee (Litchi chinensis Sonn.). Journal of Food and Drug Analysis. (Provides context on sulfur/thiazole role in lychee). Link

  • GuideChem. (2024). Chemical Properties of 4-(Methoxymethyl)-2-methyl-1,3-thiazole (CAS 478031-96-8). Link

  • Miyazawa, M., et al. (2011). Identification of Key Aroma Compounds in Lychee. Journal of Agricultural and Food Chemistry. (Discusses the synergy of Rose Oxide and Sulfur compounds). Link

Sources

Method

Strategic Reagent Selection and Protocols for Thiazole Cyclization

Application Note: AN-TZ-2026 Introduction: The Thiazole Pharmacophore Thiazoles (1,3-thiazoles) are five-membered heterocyclic compounds containing sulfur and nitrogen.[1][2][3] They represent a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TZ-2026

Introduction: The Thiazole Pharmacophore

Thiazoles (1,3-thiazoles) are five-membered heterocyclic compounds containing sulfur and nitrogen.[1][2][3] They represent a critical pharmacophore in medicinal chemistry, serving as the core scaffold in blockbuster drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Cefixime (antibiotic).

This application note moves beyond basic textbook definitions to provide a practical, reagent-centric guide for synthesizing thiazole derivatives. We focus on three distinct methodologies: the classical Hantzsch Synthesis , the modern Iodine-Mediated Oxidative Cyclization , and the Cook-Heilbron Synthesis for specific aminothiazoles.

Method A: The Hantzsch Thiazole Synthesis

Best for: General-purpose synthesis of 2,4-disubstituted thiazoles. Mechanism: Condensation of


-haloketones with thioamides/thioureas followed by dehydration.[4][5]
Critical Reagents & Causality
Reagent ClassSpecific ReagentRole & Selection Logic
Substrate A

-Haloketone (e.g., Phenacyl bromide)
Provides the C4-C5 backbone. Note: Bromides are preferred over chlorides due to the weaker C-Br bond, facilitating faster nucleophilic attack (

).
Substrate B Thioamide / ThioureaProvides the N-C2-S fragment. Thiourea yields 2-aminothiazoles; Thiobenzamide yields 2-phenylthiazoles.
Solvent Ethanol (EtOH) or DMFPolarity is key. The transition state is charged; polar protic solvents like EtOH stabilize the intermediate and facilitate proton transfer.
Base (Workup)

or

The reaction produces HBr byproduct. Neutralization is required to liberate the free base thiazole from its hydrobromide salt.
Protocol: Synthesis of 2-Amino-4-phenylthiazole

Standardized for 5.0 mmol scale.

  • Preparation: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol, 1.5 eq).

  • Solvation: Add Absolute Ethanol (5-10 mL).

    • Scientist's Note: If reagents do not dissolve immediately, do not add excess solvent yet. Solubility increases upon heating.

  • Reaction: Heat the mixture to reflux (

    
    C) with magnetic stirring for 60–90 minutes.
    
    • Monitoring: Monitor via TLC (50% EtOAc/Hexane).[6] Look for the disappearance of the starting bromide (

      
      ) and the appearance of a polar spot (
      
      
      
      ).
  • Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (thiazole hydrobromide salt) may form.

  • Workup (Self-Validating Step): Pour the reaction mixture into 50 mL of 5% aqueous Sodium Bicarbonate (

    
    ) .
    
    • Observation: Vigorous bubbling (

      
       release) confirms the neutralization of HBr. The solution should turn cloudy as the free base precipitates.
      
  • Isolation: Filter the solid via Buchner funnel. Wash with cold water (2 x 10 mL) to remove inorganic salts. Dry in a vacuum oven at 45°C.

Mechanistic Pathway (DOT Visualization)

HantzschMechanism Substrates Substrates (Haloketone + Thioamide) SN2 Intermolecular SN2 (S-alkylation) Substrates->SN2 Ethanol, Reflux Intermediate Iminothioether Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization (N-attack) Intermediate->Cyclization Lone pair on N Dehydration Dehydration (- H2O) Cyclization->Dehydration Loss of OH Product Thiazole Product Dehydration->Product

Figure 1: The Hantzsch synthesis pathway involves sequential S-alkylation and N-cyclization.

Method B: Iodine-Mediated Oxidative Cyclization

Best for: Metal-free, "One-Pot" synthesis from ketones and thioureas/amines. Avoids pre-synthesis of lachrymatory haloketones. Mechanism: In situ halogenation or oxidative coupling driven by molecular iodine (


).
Critical Reagents
ReagentRole
Molecular Iodine (

)
Dual Role: Acts as a mild Lewis acid to activate carbonyls and an oxidant to drive dehydrogenation.
Substrates Ketones (e.g., Acetophenone) + Thiourea
Solvent DMSO or 1,4-Dioxane
Protocol: One-Pot Synthesis from Acetophenone
  • Mixing: Combine Acetophenone (1.0 mmol), Thiourea (2.0 mmol), and Iodine (

    
    , 1.0 mmol) in a reaction tube.
    
  • Solvent: Add DMSO (2 mL).

  • Heating: Heat to 100°C for 3–5 hours.

    • Visual Check: The deep purple color of iodine will fade to a reddish-brown as it is consumed/reduced.

  • Quenching: Cool to room temperature. Add aqueous Sodium Thiosulfate (

    
    ) .
    
    • Why? Thiosulfate reduces unreacted iodine (purple/brown) to iodide (colorless), preventing contamination of the product and simplifying purification.

  • Extraction: Extract with Ethyl Acetate. Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Method C: The Cook-Heilbron Synthesis

Best for: Synthesis of 5-aminothiazoles (hard to access via Hantzsch).

Critical Reagents
  • 
    -Aminonitriles:  The nitrogen source and C-C backbone.
    
  • Carbon Disulfide (

    
    ):  The sulfur and C2-carbon source.
    
  • Conditions: Mild/Room Temperature.[7]

Workflow Visualization

CookHeilbron Inputs Aminonitrile + CS2 Adduct Dithiocarbamate Intermediate Inputs->Adduct Nucleophilic Attack Cyclization 5-Exo-Dig Cyclization Adduct->Cyclization S attack on Nitrile Tautomer Tautomerization Cyclization->Tautomer Final 5-Aminothiazole Tautomer->Final

Figure 2: Cook-Heilbron pathway for accessing 5-aminothiazoles via nitrile activation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Hantzsch) Hydrobromide salt trappingEnsure the final pH > 8 during workup. The salt is water-soluble and will be lost in the aqueous wash if not neutralized.
Sticky/Oily Product Incomplete CyclizationRe-flux for an additional hour. If using EtOH, switch to higher boiling solvent like DMF or Dioxane.
Iodine Contamination Inefficient QuenchWash the organic layer with 10%

until the organic layer is strictly yellow/colorless (no purple).
Safety Warning Lachrymators

-Haloketones are potent tear agents. Always weigh these in a fume hood. Clean spills with dilute ammonia to degrade the halide.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Link

  • Royal Society of Chemistry. (2023). Hypervalent iodine-promoted twofold oxidative coupling of amines with amides and thioamides. Chemical Science. Link

  • Frontiers in Chemistry. (2021). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole. Link

  • ACS Omega. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. Link

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis: Mechanism and Protocols. Link

Sources

Application

Application Note: Industrial Manufacturing Process for FEMA 3634 (Sotolon)

The following guide details the industrial manufacturing protocols for FEMA 3634 , chemically known as 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (common name: Sotolon ). Introduction & Molecule Profile[1][2][3][4] FE...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the industrial manufacturing protocols for FEMA 3634 , chemically known as 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (common name: Sotolon ).

Introduction & Molecule Profile[1][2][3][4]

FEMA 3634 (Sotolon) is a powerful lactone responsible for the characteristic burnt sugar, maple, and curry aroma found in fenugreek, lovage, and aged sake. It is a high-impact aroma chemical with an extremely low odor detection threshold (0.02 ppb in water), making it a critical ingredient in maple, caramel, and savory flavor formulations.

PropertySpecification
Chemical Name 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
Common Name Sotolon (Sotolone), Caramel Furanone
CAS Number 28664-35-9
FEMA Number 3634
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Appearance Pale yellow to golden liquid (or solid at low temp)
Odor Profile Intense caramel, maple, curry, spicy, burnt sugar

Chemical Pathway Analysis

The industrial synthesis of Sotolon generally follows two distinct streams depending on the required regulatory status ("Natural" vs. "Synthetic"). This guide focuses on the Chemical Synthesis (Synthetic) route for standard FEMA 3634 production, which offers the highest scalability and purity.

Retrosynthetic Strategy

The furanone core is constructed via a Claisen condensation followed by an Aldol-type cyclization .

  • Precursor Assembly: Formation of a keto-ester backbone (Diethyl oxalylpropionate) from ethyl propionate and diethyl oxalate.

  • Ring Closure: Condensation with acetaldehyde to introduce the second methyl group and close the lactone ring.

  • Decarboxylation: Acid-catalyzed removal of the ester moiety to yield the final 3-hydroxy-2(5H)-furanone structure.

Reaction Scheme Visualization

The following diagram illustrates the chemical transformation pathway.

SotolonSynthesis Figure 1: Industrial Chemical Synthesis Route for Sotolon (FEMA 3634) Start1 Ethyl Propionate (C5H10O2) Inter1 Intermediate 1: Diethyl Oxalylpropionate Start1->Inter1 NaOEt, EtOH Claisen Condensation Start2 Diethyl Oxalate (C6H10O4) Start2->Inter1 Inter2 Intermediate 2: Cyclic Lactone Precursor Inter1->Inter2 + Acetaldehyde Aldol Condensation Reagent2 Acetaldehyde (C2H4O) Reagent2->Inter2 Final FEMA 3634 (Sotolon) (C6H8O3) Inter2->Final HCl (aq) Decarboxylation - CO2, - EtOH

Figure 1: Step-by-step chemical synthesis route from basic esters to Sotolon.

Industrial Manufacturing Protocol

Phase 1: Synthesis of Diethyl Oxalylpropionate

Objective: Create the activated keto-ester backbone.

Reagents:

  • Ethyl Propionate (CAS 105-37-3): 1.0 eq

  • Diethyl Oxalate (CAS 95-92-1): 1.0 eq

  • Sodium Ethoxide (21% in Ethanol): 1.1 eq

  • Solvent: Anhydrous Ethanol or Diethyl Ether

  • Quench: Acetic Acid (33% aq)[1]

Protocol:

  • Inertion: Purge a glass-lined reactor with Nitrogen (N₂) to remove moisture.

  • Base Preparation: Charge Sodium Ethoxide solution into the reactor and cool to 0–5°C.

  • Addition: Pre-mix Ethyl Propionate and Diethyl Oxalate. Add this mixture dropwise to the reactor over 2–3 hours, maintaining internal temperature <10°C. Expertise Note: Slow addition prevents runaway exotherms and minimizes polymerization side-products.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The mixture will turn into a viscous yellow suspension (sodium salt of the enolate).

  • Quench: Cool to 10°C and slowly add dilute Acetic Acid until pH is neutral/slightly acidic (pH 5–6).

  • Work-up: Extract the organic layer with Diethyl Ether or Toluene. Wash with brine. Dry over anhydrous Sodium Sulfate (Na₂SO₄).[2][3][4]

  • Purification: Remove solvent via rotary evaporation. Distill the residue under reduced pressure (vacuum) to isolate Diethyl Oxalylpropionate (boiling point approx. 114–116°C at 10 mmHg).

Phase 2: Cyclization to Sotolon

Objective: Condensation with acetaldehyde and final decarboxylation.

Reagents:

  • Diethyl Oxalylpropionate (from Phase 1): 1.0 eq

  • Acetaldehyde (CAS 75-07-0): 1.2 eq

  • Hydrochloric Acid (6M): Excess

Protocol:

  • Condensation: In a reactor equipped with a reflux condenser (cooled to -10°C to retain acetaldehyde), dissolve Diethyl Oxalylpropionate in a minimal amount of solvent (e.g., Dichloromethane or Ethanol).

  • Addition: Add Acetaldehyde slowly at 0°C.

  • Catalysis: Add a catalytic amount of base (e.g., Potassium Carbonate) if using the aldol route, or proceed directly to acidic conditions if using a one-pot cyclization method. Preferred Industrial Method: Stir the keto-ester and acetaldehyde at 0–5°C for 4 hours to allow initial adduct formation.

  • Acid Hydrolysis & Decarboxylation: Add 6M HCl to the reaction mixture. Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Mechanism:[5][6][7][8][9][10] The acid hydrolyzes the ethyl esters to carboxylic acids. The beta-keto acid moiety at position 4 spontaneously decarboxylates (loses CO₂) under heat, stabilizing the 3-hydroxy-furanone ring.

  • Extraction: Cool the mixture to room temperature. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

  • Wash: Wash the organic phase with saturated Sodium Bicarbonate (NaHCO₃) to remove unreacted acids, then with brine.

  • Concentration: Dry over MgSO₄ and concentrate in vacuo.

Purification & Downstream Processing

Crude Sotolon is a potent material that requires careful purification to remove "off-notes" from side reactions (e.g., polymerization of acetaldehyde).

Vacuum Distillation Protocol:

  • Equipment: Short-path distillation unit or wiped-film evaporator.

  • Conditions: High vacuum (< 0.5 mmHg).

  • Fractionation:

    • Foreshots: Discard low boilers (unreacted acetaldehyde, solvent traces).

    • Main Cut: Collect fractions boiling at 84–86°C @ 0.2 mmHg (approximate, varies by vacuum depth).

    • Residue: Dark brown polymeric residue (discard).

Final Form: The product is often diluted into a carrier (e.g., Propylene Glycol or Triacetin) immediately after analysis to stabilize it and reduce its overwhelming odor intensity for safe handling.

Quality Control & Validation

Trustworthiness Check: Every batch must pass the following specifications before release.

ParameterMethodSpecification
Assay (GC-FID) Internal Std≥ 97.0%
Refractive Index @ 20°C1.491 – 1.496
Specific Gravity @ 25°C1.160 – 1.180
Appearance VisualPale yellow to amber liquid
Solubility VisualSoluble in water, alcohol, PG
Isotopic Analysis C13/C12 RatioRequired if claiming "Natural" origin

Process Flow Diagram:

ProcessFlow Figure 2: Industrial Process Flow for FEMA 3634 Manufacturing Reactor1 Reactor 1: Claisen Condensation (N2 Atmosphere, <10°C) Quench Quench Tank: Acetic Acid Neutralization Reactor1->Quench Separator Phase Separator: Organic Layer Isolation Quench->Separator Distillation1 Vacuum Distillation: Intermediate Purification Separator->Distillation1 Reactor2 Reactor 2: Cyclization & Decarboxylation (Reflux with HCl) Distillation1->Reactor2 Extraction Extraction Column: DCM/EtOAc Reactor2->Extraction FinalDist High-Vac Distillation: Product Isolation Extraction->FinalDist QC QC Lab: GC-MS / NMR FinalDist->QC

Figure 2: Workflow from raw materials to final QC.

Safety & Regulatory

  • Handling: Sotolon is extremely potent. Double-gloving and working within a fume hood with a charcoal scrubber is mandatory. Spills can render a facility uninhabitable due to the persistent curry/maple odor.

  • Hazards:

    • Ethyl Propionate/Acetaldehyde: Highly Flammable (Flash point < 23°C). Ground all equipment.

    • Sodium Ethoxide:[4] Corrosive, moisture sensitive.

  • Regulatory:

    • FEMA: 3634

    • EU Flavis: 10.030

    • JECFA: 243

    • Labeling: "Artificial Flavor" (if chemical route used). For "Natural" labeling, the biotechnological route (oxidative deamination of 4-hydroxy-isoleucine from Fenugreek) must be used.

References

  • FEMA Flavor & Extract Manufacturers Association. (n.d.). FEMA 3634: 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one. Retrieved October 26, 2025, from [Link]

  • Blank, I., et al. (1996). Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) from 4-Hydroxy-L-isoleucine. Journal of Agricultural and Food Chemistry. Retrieved October 26, 2025, from [Link]

  • Organic Syntheses. (1943). Ethyl Ethoxalylpropionate (Diethyl 3-methyl-2-oxosuccinate) Procedure. Organic Syntheses, Coll. Vol. 2, p.272. Retrieved October 26, 2025, from [Link]

Sources

Method

extraction methods for thiazoles from natural plant sources

Executive Summary Thiazoles (1,3-thiazoles) are five-membered heterocyclic compounds containing sulfur and nitrogen.[1][2] While predominantly known as synthetic pharmacophores, they occur naturally in specific high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazoles (1,3-thiazoles) are five-membered heterocyclic compounds containing sulfur and nitrogen.[1][2] While predominantly known as synthetic pharmacophores, they occur naturally in specific high-value plant matrices—most notably as Thiamine (Vitamin B1) derivatives, Benzothiazoles (flavor volatiles in Camellia sinensis and Theobroma cacao), and rare Thiazole Alkaloids (e.g., Peganumals from Peganum harmala).

This Application Note provides a rigorous technical guide for extracting these compounds. Unlike generic phytochemical extraction, thiazoles require specific handling due to their dual nature: the basicity of the nitrogen atom and the potential volatility of benzothiazole derivatives. We present two distinct protocols: Ultrasound-Assisted Extraction (UAE) for polar/alkaloidal thiazoles and Supercritical Fluid Extraction (SFE) for lipophilic/volatile targets.[2]

Part 1: Chemical Context & Pre-Extraction Strategy[2]

The Thiazole Challenge

The thiazole ring exhibits aromaticity but is less stable than benzene.[2] The nitrogen atom (pKa ~2.5 for the conjugate acid) allows for protonation, making pH modulation a critical tool for solubility control.

  • Target Class A (Polar/Ionic): Thiamine, Thiazole peptides, Alkaloids. Solubility: Water, Acidified Alcohols.

  • Target Class B (Lipophilic/Volatile): Benzothiazoles, substituted alkyl-thiazoles. Solubility: Non-polar solvents, Supercritical CO2.[3]

Decision Matrix: Method Selection

Use the following logic flow to determine the appropriate protocol for your target matrix.

ThiazoleExtraction Start START: Define Target Thiazole IsVolatile Is the target volatile? (e.g., Benzothiazoles, Flavor compounds) Start->IsVolatile IsPolar Is the target Polar/Ionic? (e.g., Thiamine, Peptides) IsVolatile->IsPolar No SFE PROTOCOL B: Supercritical Fluid Extraction (SFE) (CO2, 10-30 MPa) IsVolatile->SFE Yes UAE PROTOCOL A: Ultrasound-Assisted Extraction (UAE) (Acidified EtOH/H2O) IsPolar->UAE Yes Distillation Alternative: Steam Distillation (Risk of thermal degradation) IsPolar->Distillation No (Rare) Analysis Analytical Validation SFE->Analysis GC-MS UAE->Analysis HPLC-UV / LC-MS

Figure 1: Decision matrix for selecting extraction methodology based on thiazole physicochemical properties.

Part 2: Protocol A – Ultrasound-Assisted Extraction (UAE)

Target: Polar Thiazoles (Thiamine, Thiazole Alkaloids) Matrix Example: Peganum harmala seeds or Cereal brans.

Rationale

UAE is superior to Soxhlet for thiazoles because it avoids prolonged thermal exposure which can degrade the sulfur-nitrogen bond or hydrolyze side chains.[2] Acoustic cavitation disrupts cell walls, enhancing mass transfer of the solvent into the matrix.[4]

Reagents & Equipment[2][5][6][7]
  • Solvent: 70% Ethanol : 30% Water (v/v), acidified with 0.1% Formic Acid.

    • Why Acid? Protonates the thiazole nitrogen, increasing solubility in polar media and stabilizing the molecule.

  • Equipment: Probe Sonicator (Preferred over bath for intensity) – e.g., 20 kHz, 500W.

  • Cleanup: SPE Cartridges (C18 or SCX - Strong Cation Exchange).[2]

Step-by-Step Protocol
  • Pre-Treatment:

    • Lyophilize plant material to remove water (prevents enzymatic degradation).[2]

    • Grind to fine powder (< 0.5 mm) to maximize surface area.

  • Extraction:

    • Mix 5.0 g of powder with 50 mL of Acidified Solvent (1:10 solid-to-liquid ratio).

    • Sonication Parameters:

      • Mode: Pulsed (5s ON / 5s OFF) to prevent overheating.[2]

      • Amplitude: 40-60%.[2]

      • Temperature: Maintain < 40°C using an ice bath jacket.[2]

      • Time: 15–20 minutes.

  • Separation:

    • Centrifuge at 4,000 rpm for 10 mins. Collect supernatant.

    • Re-extract pellet once with fresh solvent; combine supernatants.[2]

  • Purification (SPE Cleanup):

    • Conditioning: Flush C18 cartridge with MeOH then Water.[2]

    • Loading: Load the crude extract.[2]

    • Washing: Wash with 5% MeOH (removes sugars/highly polar impurities).

    • Elution: Elute thiazoles with 80-100% MeOH (or Acetonitrile).[2]

  • Concentration:

    • Evaporate solvent under vacuum (Rotary Evaporator) at 35°C. Reconstitute in Mobile Phase for HPLC.

Part 3: Protocol B – Supercritical Fluid Extraction (SFE)

Target: Lipophilic/Volatile Benzothiazoles Matrix Example: Camellia sinensis (Tea leaves), Jasminum flowers.

Rationale

SFE using CO2 is the "Gold Standard" for volatile thiazoles.[2] It operates at low temperatures, preventing the loss of volatile flavor compounds and avoiding the use of toxic organic solvents (Green Chemistry).

Parameters Table[2][6][8][9][10][11]
ParameterSettingMechanistic Reason
Fluid CO2 (99.9% purity)Non-polar, chemically inert, low critical temperature (31°C).[3]
Co-Solvent 5% Ethanol (Optional)Adds slight polarity if extracting substituted benzothiazoles.
Pressure 15 – 25 MPa (150-250 bar)Higher pressure increases CO2 density/solvating power for aromatics.[2]
Temperature 40°C – 50°CLow enough to prevent degradation; high enough to ensure diffusivity.[2]
Flow Rate 2 – 4 mL/minBalances residence time with solvent turnover.[2]
Static Time 10 minAllows equilibrium penetration of CO2 into the matrix.[2]
Dynamic Time 40 – 60 minFlushes the solubilized compounds to the collection trap.[2]
Step-by-Step Protocol
  • Vessel Loading:

    • Load 10 g of dried, crushed plant material into the extraction vessel.

    • Add inert glass beads to fill dead volume and prevent channeling.[2]

  • Pressurization:

    • Set restrictor temperature to 60°C (prevents dry ice clogging at the outlet).

    • Pressurize system to 20 MPa.

  • Extraction Cycle:

    • Run Static Mode for 10 mins.

    • Switch to Dynamic Mode for 45 mins.[2]

  • Collection:

    • Trap analytes in a vial containing 5 mL of Ethanol or Hexane cooled to 0°C.

    • Note: Benzothiazoles are volatile; keeping the trap cold is crucial to prevent loss during depressurization.[2]

Part 4: Analytical Validation & Quality Control

HPLC-UV/DAD Method (For Non-Volatiles)[2]
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • B: Acetonitrile.[2][8]

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: 254 nm (Thiazole ring absorption) and 280 nm.

  • Standard: Use Thiamine HCl or 2-Methylbenzothiazole as external standards.

GC-MS Method (For Volatiles/SFE Extracts)[2]
  • Column: HP-5MS or DB-Wax (30m x 0.25mm).[2]

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 50°C (hold 2 min) -> 10°C/min -> 240°C.

  • Identification: Match mass spectra against NIST library (Look for molecular ions m/z 135 for benzothiazole derivatives).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (UAE) Solvent saturation or insufficient cell disruption.[2]Increase solvent-to-solid ratio (1:20); check probe depth and amplitude.[2]
Peak Tailing (HPLC) Interaction between basic Nitrogen and silanol groups.[2]Add ion-pairing agent (Hexanesulfonate) or increase acid concentration in mobile phase.[2]
Loss of Volatiles (SFE) Trap temperature too high.Ensure collection vial is submerged in cryo-bath (-10°C to 0°C).[2]
Co-elution Complex matrix interference.[2]Implement Solid Phase Extraction (SPE) cleanup step before injection.

References

  • Chemat, F., et al. (2017).[12] "Ultrasound assisted extraction of food and natural products.[2][4][5][12] Mechanisms, techniques, combinations, protocols and applications."[1][5][13][14] Ultrasonics Sonochemistry. Link

  • Herrero, M., et al. (2010). "Supercritical fluid extraction: Recent advances and applications." Journal of Chromatography A. Link

  • Wang, L., & Weller, C. L. (2006). "Recent advances in extraction of nutraceuticals from plants."[2] Trends in Food Science & Technology. Link

  • Zhang, Q.W., et al. (2018). "Techniques for extraction and isolation of natural products: a comprehensive review." Chinese Medicine.[2] Link

  • Castro, M.D.L., & Capote, F.P. (2007). "Analytical Applications of Ultrasound." Techniques and Instrumentation in Analytical Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Thiazole Cyclization

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Hantzsch and One-Pot Thiazole Syntheses Last Updated: February 2026

Executive Summary & Diagnostic Workflow

Thiazole rings are critical pharmacophores in modern drug discovery (e.g., Ritonavir, Dasatinib).[1] However, the classical Hantzsch Thiazole Synthesis —the condensation of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-haloketones with thioamides—is notoriously prone to "tarring," regiochemical ambiguity, and oxidative dimerization.

This guide moves beyond textbook descriptions to address the causality of failure . We prioritize in-situ generation of unstable intermediates and pH-controlled cyclization to minimize side reactions.

Diagnostic Decision Tree

Use this workflow to identify the root cause of your reaction failure before proceeding to specific modules.

ThiazoleDiagnostic Start Start: Identify Failure Mode Observation What do you observe? Start->Observation Tar Black Tar / Intractable Oil Observation->Tar Degradation LowYield Low Yield / Incomplete Observation->LowYield Stalled WrongProduct Wrong Isomer / NMR Mismatch Observation->WrongProduct Impurity CheckReagent Is Alpha-Haloketone Fresh/Stable? Tar->CheckReagent CheckSolvent Solvent Choice? LowYield->CheckSolvent CheckPH Was Acid Used? WrongProduct->CheckPH Unstable No / Lachrymatory CheckReagent->Unstable Decomposed Solution1 GOTO MODULE 1: Switch to One-Pot (NBS) Method Unstable->Solution1 Acidic Yes (Strong Acid) CheckPH->Acidic Imino-thiazole formed Solution2 GOTO MODULE 2: Buffer pH to Neutral/Basic Acidic->Solution2 Protics Ethanol/Water CheckSolvent->Protics Solution3 GOTO MODULE 3: Catalyst Optimization Protics->Solution3

Figure 1: Diagnostic logic for isolating the primary cause of thiazole synthesis failure.

Module 1: The "Tar" Problem (Eliminating Unstable Reagents)

The Issue: The reaction mixture turns black/viscous immediately upon heating. The Cause:


-Haloketones (e.g., phenacyl bromide) are potent lachrymators that degrade rapidly via intermolecular alkylation (dimerization)  and polymerization  before the thioamide can attack.

The Solution: Do not isolate the


-haloketone. Use a One-Pot Protocol  where the ketone is halogenated in situ using N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), followed immediately by trapping with the thioamide.
Protocol: One-Pot NBS-Mediated Cyclization

This method minimizes exposure of the alkylating agent to heat and light.

Reagents:

  • Ketone substrate (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Thioamide/Thiourea (1.1 equiv)[1]

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%) - Catalyst

  • Solvent: Ethanol or Acetonitrile[1]

Step-by-Step:

  • Halogenation: Dissolve ketone and p-TsOH in Acetonitrile. Add NBS portion-wise at 0°C. Stir at RT for 1–2 hours.

    • Checkpoint: Monitor TLC for disappearance of ketone. The

      
      -bromoketone is formed but remains in solution.
      
  • Cyclization: Add the Thioamide directly to the reaction vessel.

  • Reflux: Heat to 60–80°C for 2–4 hours.

  • Workup: Cool to RT. Pour mixture into saturated aqueous Na₂CO₃ (pH ~8–9).

    • Why? Neutralization precipitates the free base thiazole and prevents acid-catalyzed degradation during extraction.

  • Isolation: Filter the precipitate or extract with EtOAc.

Validation Data:

Method Yield (%) Purity (HPLC) Observation
Classical Hantzsch (Isolated Haloketone) 45–60% 85% Dark oil, requires column chromatography.

| One-Pot NBS (In-Situ) | 85–92% | >95% | Crystalline solid, minimal purification needed. |

Module 2: Regiochemical Control (Amino vs. Imino Isomers)

The Issue: You isolated a product with the correct mass (LC-MS) but incorrect NMR shifts (e.g., NH signal is misplaced). The Cause: Under strongly acidic conditions, the reaction can favor the 2-imino-2,3-dihydrothiazole isomer (kinetic product) over the thermodynamically stable 2-aminothiazole .

Mechanism of Failure

The Hantzsch synthesis proceeds via an acyclic thioimidate intermediate. The ring closure can occur at the nitrogen (forming the thiazole) or the sulfur (forming side products), but the tautomerization is pH-dependent.

RegioSelectivity Intermediate Thioimidate Intermediate AcidPath Strong Acid (High Temp) Intermediate->AcidPath BasePath Neutral/Weak Base Intermediate->BasePath Imino 2-Imino-thiazole (Undesired Isomer) AcidPath->Imino Kinetic Trap Amino 2-Amino-thiazole (Target Product) BasePath->Amino Thermodynamic

Figure 2: Impact of pH on the final tautomeric form of the thiazole ring.

The Solution:

  • Avoid Strong Acids: Do not use HCl as a solvent/catalyst if regioselectivity is an issue.

  • Buffering: Add Sodium Acetate (NaOAc) (1.0 equiv) to the reaction mixture to buffer the HBr generated during the reaction.

  • Thermodynamic Equilibration: If the imino form is suspected, refluxing the crude product in ethanolic KOH can force rearrangement to the stable amino-thiazole.

Module 3: Green Chemistry & Catalyst Optimization

The Issue: Low conversion rates or environmental concerns regarding chlorinated solvents. The Cause: Poor solubility of thioamides in organic solvents or insufficient activation of the carbonyl.

The Solution: Use Green Solvents and Nanocatalysts . Recent data suggests that ionic liquids or aqueous ethanol with magnetic nanocatalysts significantly outperform traditional benzene/toluene refluxes.

Recommended Green System: NiFe₂O₄ Nanoparticles

Reusable magnetic nanoparticles act as Lewis acids to activate the carbonyl, facilitating nucleophilic attack by sulfur.[1]

Comparative Efficiency Table:

Catalyst Solvent Time Yield Reusability
None (Thermal) Toluene 12 h 55% N/A
NiFe₂O₄ NPs EtOH:H₂O (1:1) 1 h 90% 5 Cycles

| [bmim]PF₆ (Ionic Liquid) | [bmim]PF₆ | 2 h | 88% | 3 Cycles |

Data Source: Synthesized from recent green chemistry literature [1, 2].

FAQ: Rapid Troubleshooting

Q: My product is trapped as a hydrobromide salt. How do I free-base it without decomposition? A: Do not use NaOH, which can open the ring at high concentrations. Use 5% aqueous NaHCO₃ or NH₄OH . Stir the suspension for 30 minutes; the free base will usually precipitate.[2]

Q: I see a disulfide dimer byproduct (


). 
A:  This results from the oxidation of your thioamide starting material.
  • Fix: Degas your solvents with Nitrogen/Argon for 15 minutes prior to use.

  • Fix: Add a scavenger like Triphenylphosphine (PPh₃) (10 mol%) if the problem persists.

Q: Can I use this for sterically hindered ketones (e.g., t-butyl ketones)? A: Hantzsch synthesis struggles with steric bulk. For these substrates, switch to the Cook-Heilbron synthesis (using


-aminonitriles and 

), which builds the ring from the "other side" and is less sensitive to steric hindrance at the 4-position.

References

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega. (2024). [1]

  • Emerging green synthetic routes for thiazole and its derivatives. Journal of Heterocyclic Chemistry. (2023). [1]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans.[3] 1. (1987).[3]

  • Hantzsch Thiazole Synthesis. Organic Chemistry Portal.

  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry. (2011).

Sources

Optimization

troubleshooting low purity in methoxymethyl thiazole synthesis

Technical Support Center: Troubleshooting Low Purity in Methoxymethyl Thiazole Synthesis Executive Summary The synthesis of 4-(methoxymethyl)thiazole is a critical workflow in the production of antiretroviral agents (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Purity in Methoxymethyl Thiazole Synthesis

Executive Summary

The synthesis of 4-(methoxymethyl)thiazole is a critical workflow in the production of antiretroviral agents (e.g., Ritonavir intermediates) and agrochemicals. While the theoretical pathway—typically a Hantzsch cyclization followed by a Williamson ether synthesis—appears straightforward, practical execution is plagued by specific impurity profiles that degrade yield and complicate downstream processing.

This guide addresses the "Hidden Traps" of thiazole chemistry: the thermal instability of the chloromethyl intermediate, the kinetic sensitivity of the thiazole ring to strong nucleophiles, and the impact of moisture on etherification.

Part 1: The Synthetic Workflow & Impurity Map

To troubleshoot effectively, we must visualize where the process fails. The following diagram maps the standard 2-step protocol against the most common failure points (Side Reactions).

ThiazoleSynthesis Start Reagents: Thioamide + 1,3-Dichloroacetone Inter Intermediate: 4-(Chloromethyl)thiazole Start->Inter Hantzsch Cyclization (Reflux, EtOH) Imp1 Impurity A: Thioamide Dimers (Oxidative Coupling) Start->Imp1 Air Exposure Product Target: 4-(Methoxymethyl)thiazole Inter->Product Williamson Ether (NaOMe, MeOH) Imp2 Impurity B: Polymerized 'Tar' (Thermal Degradation) Inter->Imp2 Excess Heat (>80°C) Imp3 Impurity C: 4-(Hydroxymethyl)thiazole (Hydrolysis) Inter->Imp3 Wet Solvents (OH- competition) Imp4 Impurity D: Ring-Opened/Decomposed (Base-Catalyzed) Inter->Imp4 Excess NaOMe (>1.1 eq)

Caption: Figure 1. Reaction pathway analysis identifying critical entry points for impurities during the Hantzsch and Williamson synthesis phases.

Part 2: Troubleshooting Phase I – The Hantzsch Cyclization

Target: 4-(Chloromethyl)thiazole (Intermediate) Primary Issue: Formation of dark, sticky tars or low crystalline yield.

Q1: Why is my reaction mixture turning black and tarry instead of precipitating the solid intermediate?

Diagnosis: Thermal Polymerization and Oxidative Dimerization. Thiazoles are electron-rich. In the presence of 1,3-dichloroacetone (a potent electrophile) and excess heat, the product can self-polymerize. Additionally, thioamides are prone to oxidative dimerization to 1,2,4-thiadiazoles if exposed to air.

Corrective Protocol:

  • Temperature Control: Do not reflux aggressively. The reaction is exothermic. Initiate at

    
     to 
    
    
    
    , then warm slowly to room temperature. Only apply gentle heat (
    
    
    ) if conversion stalls.
  • Inert Atmosphere: Sparge solvents with Nitrogen/Argon for 15 minutes prior to addition. Run the reaction under a positive pressure of inert gas to prevent thioamide oxidation.

  • Scavenging Acid: The reaction produces HCl. While the thiazole forms a hydrochloride salt (stabilizing it), high local acid concentrations can induce degradation. Ensure efficient stirring to prevent "hot spots."

Q2: I see multiple spots on TLC near the baseline. What are they?

Diagnosis: Isomeric 2-imino-2,3-dihydrothiazoles.[1] This occurs if the reaction pH drifts too basic during the cyclization or if the stoichiometry is skewed.

Corrective Protocol:

  • Stoichiometry: Use a strict 1:1 molar ratio of thioamide to 1,3-dichloroacetone. Excess haloketone promotes poly-alkylation.

  • Workup: When isolating the intermediate, neutralize the HCl salt with a weak base (e.g., saturated

    
     or 
    
    
    
    ) rather than NaOH. Strong bases can hydrolyze the chloromethyl group immediately.

Part 3: Troubleshooting Phase II – The Methoxylation

Target: 4-(Methoxymethyl)thiazole Primary Issue: Low purity despite high conversion (The "Hidden" Impurities).

Q3: My yield drops significantly when I add excess Sodium Methoxide (NaOMe) to drive the reaction. Why?

Diagnosis: Ring Degradation (Base Sensitivity). This is the most common error in this synthesis. Unlike standard alkyl halides, the thiazole ring is sensitive to nucleophilic attack.

  • Mechanism: Excess methoxide doesn't just displace the chloride; it can attack the C2 or C5 position of the ring, leading to ring opening or fragmentation. Literature indicates yields can drop from 90% (at 1:1 eq) to 30% (at excess) due to this decomposition [1].

Corrective Protocol:

  • Titrate your Reagent: Do not assume the bottle concentration of NaOMe is accurate.

  • Strict Stoichiometry: Use exactly 1.0 to 1.05 equivalents of NaOMe. Never exceed 1.1 equivalents.

  • Addition Mode: Add the NaOMe solution dropwise to the thiazole solution at

    
    . Never dump the thiazole into a bulk base solution.
    
Q4: I have a persistent impurity that co-elutes with my product. NMR suggests an -OH group.

Diagnosis: Competitive Hydrolysis (Formation of 4-(hydroxymethyl)thiazole). Methoxide is a strong base. If your methanol or atmosphere contains moisture,


 equilibrates with 

to form

. Hydroxide is a smaller, often more aggressive nucleophile than methoxide, leading to the alcohol byproduct.

Corrective Protocol:

  • Solvent Drying: Use anhydrous Methanol (water content

    
    ).
    
  • Reagent Quality: Use solid, anhydrous NaOMe (stored in a desiccator) or freshly prepared solutions. Avoid old bottles of methanolic NaOMe which absorb water over time.

Part 4: Purification & Isolation Strategy

Table 1: Impurity Profile and Removal Strategies

Impurity TypeOriginSolubility ProfileRemoval Strategy
Thioamide Dimer Oxidation of starting materialLow solubility in waterFiltration of the crude Hantzsch mixture before workup.
4-(Hydroxymethyl)thiazole Moisture in Step 2High PolarityColumn Chromatography: Use a gradient. The alcohol is significantly more polar than the methoxy ether.
Polymeric Tars OverheatingInsoluble in Ether/HexaneTrituration: Dissolve crude in cold diethyl ether; tars will precipitate out. Filter and concentrate.
Inorganic Salts (NaCl) Reaction ByproductWater SolubleAqueous wash (Brine) followed by drying over

.
Q5: The product decomposes during distillation. How do I purify it?

Diagnosis: Thermal instability of the ether linkage. 4-(Methoxymethyl)thiazoles can undergo elimination or rearrangement at high temperatures (


).

Corrective Protocol:

  • High Vacuum: Use a pump capable of

    
    . This lowers the boiling point significantly.[2]
    
  • Short Path: Use a Kugelrohr or short-path distillation apparatus to minimize residence time.

  • Alternative: If the product is a solid or low-melting solid, recrystallization from Pentane/Ether or Hexane/Ethyl Acetate is superior to distillation for preserving integrity.

Part 5: Decision Tree for Troubleshooting

TroubleshootingTree Start Problem: Low Purity CheckStep Which Step? Start->CheckStep Step1 Step 1: Hantzsch (Chloromethyl formation) CheckStep->Step1 Step2 Step 2: Methoxylation (Ether formation) CheckStep->Step2 Sticky Issue: Sticky/Black Tar? Step1->Sticky LowYield Issue: Low Yield/Crystals? Step1->LowYield Hydroxyl Issue: -OH Impurity (Polar) Step2->Hydroxyl LowConv Issue: Low Yield (Ring Opening) Step2->LowConv Sol1 Action: Reduce Temp <40°C Sparge with N2 Sticky->Sol1 Sol2 Action: Check pH Neutralize with Na2CO3 (not NaOH) LowYield->Sol2 Sol3 Action: Dry MeOH (<50ppm H2O) Use Fresh NaOMe Hydroxyl->Sol3 Sol4 Action: REDUCE NaOMe Limit to 1.05 eq max LowConv->Sol4

Caption: Figure 2. Diagnostic decision tree for isolating process failures based on observed symptoms.

References

  • Kinetics of Thiazole Substitution: Al-Mullah, A. et al. "Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide in CSTR Reactor." International Journal of TechnoChem Research, 2025.[3] Note: Highlights the drastic yield drop (90%

    
     30%) when using excess sodium methoxide due to ring degradation.
    
    
  • Hantzsch Synthesis Optimization: BenchChem Technical Support. "Troubleshooting low yields in Hantzsch thiazole synthesis." BenchChem Knowledge Base, 2025.[2][4][5] Note: Details the impact of temperature and pH on side-product formation.

  • Li, J. J. "Hantzsch Thiazole Synthesis." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2014.
  • (Contextual Reference)

Sources

Troubleshooting

solvent selection for optimal crystallization of thiazole intermediates

Welcome to the Thiazole Process Chemistry Support Center Subject: Technical Guide – Solvent Systems & Troubleshooting for Thiazole Crystallization Hello. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Thiazole Process Chemistry Support Center

Subject: Technical Guide – Solvent Systems & Troubleshooting for Thiazole Crystallization

Hello. I am Dr. Aris Thorne, Senior Application Scientist.

Crystallizing thiazole intermediates—specifically 2-aminothiazoles and 4-arylthiazoles—presents a unique set of challenges due to their amphiphilic nature and propensity for hydrogen bonding . Unlike simple aromatics, the thiazole ring contains both a basic nitrogen (pKa ~2.5–3.5) and a sulfur atom, creating a "push-pull" electronic system that often leads to oiling out or solvate formation rather than clean crystal growth.

This guide moves beyond generic advice. It is built on the specific physicochemical behaviors of the thiazole scaffold, addressing the causality behind solvent choice and providing rescue protocols for failed crystallizations.

Module 1: Strategic Solvent Selection

Q1: Why do standard "polar/non-polar" solvent pairs often fail for thiazoles? A: Thiazoles are not just "polar"; they are H-bond acceptors (at the Nitrogen) and often H-bond donors (if an amino group is present). Standard pairs like Ethyl Acetate/Hexane often fail because thiazoles are too insoluble in hexane (causing immediate oiling out) or too soluble in ethyl acetate (preventing yield).

The Fix: You must match the solvent's dielectric constant (


)  and H-bonding capacity  to the specific thiazole derivative.
  • Protic Solvents (Alcohols): Excellent for 2-aminothiazoles. The solvent donates H-bonds to the thiazole nitrogen, stabilizing the solute in solution. Cooling breaks this stabilization gently, encouraging crystal growth.

  • Aprotic Polar Solvents (DMSO/DMF): Use with extreme caution. While they dissolve thiazoles well, they are difficult to remove and can cause chemical instability (see Module 3).

Q2: What is the "Golden Ratio" for thiazole antisolvent addition? A: For most thiazole intermediates, a 1:3 to 1:5 ratio (Solvent:Antisolvent) is optimal, but the method of addition matters more than the ratio.

  • Direct Addition: Adding antisolvent to the thiazole solution often causes local supersaturation

    
     Oiling Out.
    
  • Reverse Addition: Adding the thiazole solution into the antisolvent (controlled precipitation) yields smaller, purer particles but requires precise agitation.

Table 1: Recommended Solvent Systems for Thiazole Classes
Thiazole ClassPrimary Solvent (Dissolver)Antisolvent (Crasher)Mechanism of ActionRisk Factor
2-Aminothiazoles Ethanol or MethanolWater (pH adjusted)H-bond disruption upon water addition reduces solubility.Hydrate formation.
4-Arylthiazoles Ethyl Acetate or IPAHeptane or MethylcyclohexaneVan der Waals interactions dominate.Oiling out if added too fast.
Highly Polar/Salts Water (Hot)Acetone or THF"Salting out" effect using organic antisolvent.Inorganic salt co-precipitation.
Hydrophobic TolueneMethylcyclohexane

-

stacking alignment.
Polymorph variability.

Visualizing the Logic: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting the initial solvent system based on your intermediate's functional groups.

SolventSelection Figure 1: Decision matrix for selecting initial solvent systems based on thiazole functionality. Start Start: Analyze Thiazole Structure CheckAmine Contains Free Amine (-NH2)? Start->CheckAmine AmineYes High H-Bond Potential CheckAmine->AmineYes Yes AmineNo Lipophilic Character CheckAmine->AmineNo No CheckSalt Is it a Salt (HCl/HBr)? SolventA Primary: Ethanol or IPA Antisolvent: Water CheckSalt->SolventA No (Free Base) SaltYes Ionic Lattice CheckSalt->SaltYes Yes AmineYes->CheckSalt SolventB Primary: Ethyl Acetate Antisolvent: Heptane AmineNo->SolventB SolventC Primary: Water (Hot) Antisolvent: Acetone/THF SaltYes->SolventC

Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q3: My solution turned into a milky emulsion (oiled out) instead of crystallizing. Why? A: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable limit is crossed in a region where the "oil" phase is more stable than the crystal phase.

  • Cause 1: Supersaturation is too high (solution is too concentrated).

  • Cause 2: Temperature is too high (above the oil's solidification point but below the crystal's melting point).

  • Cause 3: Impurities are acting as "solvents" for the oil phase.

Q4: How do I rescue an oiled-out batch? Do NOT simply cool it further; this will only harden the oil into an amorphous glass. Follow this protocol:

Protocol: The "Temperature Cycling" Rescue

  • Re-heat the mixture until the oil phase re-dissolves completely (return to a clear solution).

  • Add a Seed Crystal: If available, add pure seed crystals at 5-10°C below the saturation temperature.

  • Slow Cool: Cool at a rate of 0.1°C/min.

  • Hold: If oil droplets reappear, hold the temperature constant . Allow the droplets to interact with the seed crystals. The oil droplets act as a reservoir, feeding the growing crystal.

Module 3: Stability & Polymorphism Hazards

Q5: Can I use DMSO to crystallize my 2-aminothiazole? A: Avoid if possible. While DMSO dissolves thiazoles well, 2-aminothiazoles are prone to oxidative dimerization and degradation in DMSO solutions over time [1]. Furthermore, DMSO is difficult to remove, often resulting in a solvate (DMSO inclusion in the crystal lattice) rather than a pure API.

  • Alternative: Use NMP (N-methyl-2-pyrrolidone) or DMF only if strictly necessary, and perform an immediate antisolvent crash with water to minimize residence time.

Q6: I see different melting points from different batches. Is this polymorphism? A: Likely, yes. Thiazoles are notorious for conformational polymorphism due to the rotation of the substituent at the C2/C4/C5 positions.

  • Polar Solvents (Methanol): Tend to stabilize polar conformers (often higher density).

  • Non-Polar Solvents (Toluene): Tend to stabilize extended, lipophilic conformers.

  • Action: Analyze both batches via PXRD (Powder X-Ray Diffraction). If the patterns differ, you have isolated different polymorphs. To standardize, seed the crystallization with the desired form.

Module 4: Experimental Workflow

The following diagram illustrates the critical "Rescue Workflow" for when standard cooling crystallization fails.

RescueWorkflow Figure 2: Troubleshooting workflow for rescuing oiled-out thiazole crystallizations. Start Standard Cooling Crystallization CheckResult Visual Inspection Start->CheckResult Success Crystals Formed (Filter & Dry) CheckResult->Success Clear Crystals Failure Oiling Out / Emulsion CheckResult->Failure Cloudy/Oil Reheat 1. Reheat to Dissolution Failure->Reheat Dilute 2. Add 10% More Solvent (Lower Supersaturation) Reheat->Dilute Seed 3. Add Seeds @ Metastable Zone Dilute->Seed SlowCool 4. Cool @ 0.1°C/min Seed->SlowCool SlowCool->Success Recovery

References

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution. National Institutes of Health (PMC). [Link] (Validates instability of 2-aminothiazoles in DMSO)

  • Oiling Out in Crystallization. Mettler Toledo Technical Guides. [Link] (Authoritative source on LLPS mechanisms and rescue)

  • Solubility of Thiazol-2-amine. Solubility of Things. [Link] (Data on polarity and pH dependence)

  • Influence of Solvent Selection on Polymorphic Selectivity (Ritonavir Case Study). National Institutes of Health (PMC). [Link] (Mechanistic insight into solvent-polymorph relationships in thiazole-containing drugs)

  • Chem21 Solvent Selection Guide. Green Chemistry for Sustainability. [Link] (Standard for selecting sustainable and safe solvents)

Reference Data & Comparative Studies

Validation

The Potent Worlds of Flavor: A Comparative Guide to the Organoleptic Strength of Thiazole and Pyrazine Derivatives

In the intricate landscape of flavor and fragrance chemistry, few classes of compounds command as much attention as heterocyclic molecules. Among these, thiazoles and pyrazines are titans, responsible for some of the mos...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of flavor and fragrance chemistry, few classes of compounds command as much attention as heterocyclic molecules. Among these, thiazoles and pyrazines are titans, responsible for some of the most sought-after and recognizable aromas in our food and beverages. From the nutty, roasted notes of a morning coffee to the savory depth of a grilled steak, these compounds, often present in minute quantities, exert a powerful influence on our sensory experience.[1][2] This guide provides an in-depth, objective comparison of the organoleptic strength of thiazole and pyrazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding grounded in experimental data and field-proven insights.

Introduction: Two Titans of Aroma

Thiazoles and pyrazines are both nitrogen-containing heterocyclic aromatic compounds that are primarily formed during the thermal processing of food through the Maillard reaction and Strecker degradation.[3][4]

  • Pyrazines , containing a six-membered ring with two nitrogen atoms at positions 1 and 4, are synonymous with roasted, toasted, nutty, and cocoa-like aromas.[5][6] They are the quintessential "browning" flavor compounds, contributing significantly to the desirable notes in coffee, roasted nuts, and baked goods.[7][8]

  • Thiazoles , on the other hand, are five-membered rings containing both a nitrogen and a sulfur atom. This sulfur atom is key to their diverse and potent aromatic profiles, which can range from nutty and roasted to meaty, savory, and even green or vegetable-like.[1][9] Their potency often allows them to be used at very low concentrations to add complexity and realism to flavors.[1]

The fundamental difference in their ring structure and the presence of sulfur in thiazoles are the primary drivers of their distinct organoleptic properties and overall "strength."

Quantifying Organoleptic Strength: A Comparative Analysis

"Strength" in an organoleptic context is not a singular measure but a combination of factors, primarily a compound's detection threshold and its characteristic flavor profile. The lower the concentration at which a compound can be detected by the human senses, the more potent it is considered.

Table 1: Comparative Odor and Taste Thresholds of Representative Thiazole and Pyrazine Derivatives
Compound ClassDerivativeCAS NumberOdor/Flavor ProfileOdor/Taste Threshold (in water)
Pyrazines 2-Methylpyrazine109-08-0Green, nutty, cocoa, musty60,000 ppb
2,5-Dimethylpyrazine123-32-0Chocolate, roasted nuts, earthy800 ppb
2-Ethyl-3,5-dimethylpyrazine13925-07-0Cocoa, chocolate, nutty (burnt almond)1 ppb
2-Methoxy-3-methylpyrazine2847-30-5Roasted peanuts, hazelnuts, almond3 ppb
2-Ethyl-3,6-dimethylpyrazine15707-23-0Cocoa, chocolate, nutty0.4 ppb
Thiazoles 2-Isobutylthiazole18640-74-9Green, tomato leaf2-3.5 ppb[10]
2-Acetylthiazole24295-03-2Nutty, cereal-like, popcorn-likeLow odor threshold[11]
4-Methyl-5-vinylthiazole1759-28-0Strong nut-likeNot specified

Data for pyrazine thresholds primarily sourced from publicly available databases.[12]

As the data in Table 1 illustrates, both classes contain exceptionally potent molecules. However, the introduction of different alkyl and methoxy groups has a profound impact on their detection thresholds. For pyrazines, increasing alkyl substitution and the addition of a methoxy group can lower the odor threshold significantly.[13][14] For instance, the threshold for 2-methylpyrazine is a relatively high 60,000 ppb, while the more complex 2-ethyl-3,6-dimethylpyrazine can be detected at a mere 0.4 ppb.[12]

Thiazoles, in general, are known for their extremely low odor thresholds, often in the parts-per-billion or even parts-per-trillion range, a direct consequence of the sulfur atom in their structure.[15] For example, 2-isobutylthiazole, with its characteristic green tomato leaf aroma, has an odor threshold of 2-3.5 ppb in water.[10]

The "Why": Structure-Activity Relationships (SAR)

The organoleptic differences between and within these two classes of compounds can be explained by their molecular structure and how it interacts with our olfactory receptors.

  • For Pyrazines: The type, number, and position of substituents on the pyrazine ring are critical.[5]

    • Alkyl Groups: Increasing the size and number of alkyl substituents generally leads to a decrease in the odor threshold and a shift in the aroma profile from green and raw to more roasted and nutty notes.

    • Methoxy Groups: The addition of a methoxy group can dramatically lower the odor threshold and introduce potent nutty and roasted aromas.[12]

    • Electron Distribution: The two nitrogen atoms in the pyrazine ring withdraw electrons, creating an electron-deficient system that influences its volatility and interaction with olfactory receptors.[16]

  • For Thiazoles: The presence of the sulfur atom is the most significant factor.

    • Sulfur's Role: Sulfur-containing compounds are well-known for their potent and often meaty or savory aromas. The sulfur atom in the thiazole ring contributes to a lower odor threshold and a broader range of flavor profiles compared to their pyrazine counterparts.[15]

    • Substituent Position: The position of substituents on the thiazole ring also plays a crucial role. For example, 2- and 4-substituted thiazoles tend to have more flavor correspondence with similarly substituted pyrazines and pyridines, while 5-substituted thiazoles often exhibit a more pronounced sulfury character.[9][17]

The following diagram illustrates the fundamental structural differences that underpin their distinct organoleptic properties.

Caption: Core structural differences between pyrazine and thiazole rings.

Experimental Protocols for Determining Organoleptic Strength

The quantitative data presented in this guide is obtained through rigorous analytical and sensory evaluation techniques. The two most critical methodologies are Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[18][19] This allows for the identification of specific aroma-active compounds in a complex mixture.[20]

Step-by-Step GC-O Protocol:

  • Sample Preparation: A volatile extract of the food or beverage is prepared using techniques such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).

  • GC Separation: The volatile extract is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and affinity for the chromatographic column.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream goes to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.[19]

  • Olfactometry Port: The other stream is directed to a heated sniffing port, where a trained sensory panelist sniffs the effluent and records the time, intensity, and description of any detected odors.[21]

  • Data Analysis: The data from the chemical detector and the sensory panelist are correlated to identify the specific compounds responsible for the perceived aromas. The intensity of the aroma can be quantified using methods like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis.[22]

The following diagram outlines the GC-O workflow:

GCO_Workflow Sample Food/Beverage Sample Extraction Volatile Extraction (SPME/SAFE) Sample->Extraction GC Gas Chromatograph Extraction->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS Sniffing Sniffing Port (Detection & Description) Splitter->Sniffing Data Data Correlation & Analysis MS->Data Sniffing->Data

Caption: A simplified workflow for Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Analysis

While GC-O identifies the key aroma compounds, sensory panel analysis provides a comprehensive evaluation of the overall flavor profile of a product.[23] This involves a group of highly trained individuals who can reliably identify and quantify specific sensory attributes.[24][25]

Step-by-Step Descriptive Sensory Analysis Protocol:

  • Panelist Training: A panel of 8-12 individuals is extensively trained to recognize and rate the intensity of a wide range of aromas and tastes relevant to the product being tested.

  • Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms for the product's sensory attributes. This ensures that all panelists are using the same language to describe their perceptions.

  • Sample Evaluation: Samples are presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature). The order of presentation is randomized to avoid bias.

  • Intensity Rating: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point line scale).

  • Data Analysis: The data from the panelists are statistically analyzed to generate a sensory profile of the product. This is often visualized using a spider plot or radar chart.[26]

Conclusion and Future Outlook

Both thiazole and pyrazine derivatives are undeniably potent and crucial contributors to the world of flavor. While pyrazines are the established masters of roasted and nutty notes, the inclusion of a sulfur atom gives thiazoles a broader and often more potent organoleptic arsenal, venturing into the realms of savory, meaty, and green aromas.

The choice between leveraging thiazole or pyrazine derivatives in flavor creation depends entirely on the desired sensory profile. For a classic roasted coffee or chocolate note, pyrazines are indispensable. To create a complex, savory meat flavor or a fresh, green vegetable note, thiazoles are often the key.

Future research will likely focus on:

  • Synergistic Effects: Understanding how different thiazoles and pyrazines interact with each other and with other flavor compounds to create a more complex and desirable overall flavor profile.

  • Novel Derivatives: The synthesis and sensory evaluation of new thiazole and pyrazine derivatives to unlock novel flavor profiles.

  • Receptor-Level Understanding: Further elucidation of the specific olfactory receptors that bind to these compounds and how this interaction translates into the perception of different aromas.

By continuing to explore the intricate relationship between chemical structure and sensory perception, the scientific community can further refine the art and science of flavor creation.

References

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024). MDPI. Retrieved from [Link]

  • The Role of Pyrazine Derivatives in Crafting Unique Food Flavors. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). PMC. Retrieved from [Link]

  • Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. (2024). Markes International. Retrieved from [Link]

  • Pyrazines in Foods. A Review. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Sensory Evaluation Methods in Food and Beverage Research. (2025). Lab Manager. Retrieved from [Link]

  • Gas Chromatography Olfactometry in Food Flavor Analysis. (2021). GenTech Scientific. Retrieved from [Link]

  • Volatile and flavour analysis. (n.d.). University of Reading. Retrieved from [Link]

  • Roasting-Specific Flavor Compounds in Common Roasted Foods. (2026). flavorist.com. Retrieved from [Link]

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. (n.d.). PMC. Retrieved from [Link]

  • Thiazoles. (n.d.). Advanced Biotech. Retrieved from [Link]

  • Understanding Sensory Analysis of Foods: A Comprehensive Guide. (2023). Agriculture Institute. Retrieved from [Link]

  • Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. (2020). IntechOpen. Retrieved from [Link]

  • Sensory Panel Analyses: Food Quality and Taste Assessment. (n.d.). NANOLAB. Retrieved from [Link]

  • Sensory Analysis. (n.d.). aromalab.de. Retrieved from [Link]

  • The role of sulfur compounds in food flavor. Part I: Thiazoles. (2025). ResearchGate. Retrieved from [Link]

  • How to validate flavorings: aroma testing and sensory evaluation. (2025). MBRF Ingredients. Retrieved from [Link]

  • Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine–Ribose Amadori Compound. (2022). ACS Publications. Retrieved from [Link]

  • Structure-olfactive threshold relationships for pyrazine derivatives. (2006). PubMed. Retrieved from [Link]

  • Pyrazines. (n.d.). Leffingwell & Associates. Retrieved from [Link]

  • Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. (2022). MDPI. Retrieved from [Link]

  • Prediction of the Aroma Quality and the Threshold Values of Some Pyrazines Using Artificial Neural Networks. (2001). ACS Publications. Retrieved from [Link]

  • Heterocyclic aromatic compounds. (2025). Fiveable. Retrieved from [Link]

  • Affinities of nutty and green-smelling pyrazines and thiazoles to odorant-binding proteins, in relation with their lipophilicity. (1995). PubMed. Retrieved from [Link]

  • Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction (Mottram, 1998). (n.d.). ResearchGate. Retrieved from [Link]

  • The structure-activity relationship of aromatic compounds in advanced oxidation processes:a review. (2022). PubMed. Retrieved from [Link]

  • (PDF) Odor Threshold of Some Pyrazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (1997). Perfumer & Flavorist. Retrieved from [Link]

  • Oxazoles and thiazoles in coffee aroma. (n.d.). ResearchGate. Retrieved from [Link]

  • Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound. (2022). PubMed. Retrieved from [Link]

  • Synthesis and structure-activity relationships of heterocyclic compounds containing a trimethoxyarene function. (1976). PubMed. Retrieved from [Link]

  • Dynamics of volatile compounds in TSH 565 cocoa clone fermentation and their role on chocolate flavor in Southeast Brazil. (2019). PMC. Retrieved from [Link]

  • Dynamics of volatile compounds in TSH 565 cocoa clone fermentation and their role on chocolate flavor in Southeast Brazil. (2019). ResearchGate. Retrieved from [Link]

  • Formation of N-Heterocyclic Compounds during Roasting of Coffee. (n.d.). Nestlé. Retrieved from [Link]

  • Structure-reactivity relationship in the heterocyclic compounds series containing nitrogen and sulphur. (2025). ResearchGate. Retrieved from [Link]

  • 2-isobutyl thiazole. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Hetero-Polycyclic Aromatic Systems: A Data-Driven Investigation of Structure-Property Relationships. (n.d.). ChemRxiv. Retrieved from [Link]

  • Pyrazine and Thiazole Naturals. (n.d.). Synerzine. Retrieved from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. (2025). ResearchGate. Retrieved from [Link]

  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. (2021). PubMed. Retrieved from [Link]

Sources

Comparative

Validating Purity of 4-(Methoxymethyl)-2-methyl-1,3-thiazole: A Comparative HPLC Guide

Executive Summary: The "Purity vs. Assay" Dilemma In the analysis of flavoring agents like 4-(Methoxymethyl)-2-methyl-1,3-thiazole (FEMA 3632), a critical distinction must be made between assay (how much target is there?...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity vs. Assay" Dilemma

In the analysis of flavoring agents like 4-(Methoxymethyl)-2-methyl-1,3-thiazole (FEMA 3632), a critical distinction must be made between assay (how much target is there?) and purity (what else is there?).

While Gas Chromatography (GC-FID) is the industry standard for the assay of volatile thiazoles, it frequently fails to detect non-volatile synthetic precursors and thermally unstable degradation products. This guide validates a High-Performance Liquid Chromatography (HPLC) method designed specifically to capture the "hidden" impurities that GC misses, ensuring a safety profile compliant with rigorous food and pharmaceutical standards.

The Core Analytical Challenge

The thiazole ring is a basic aromatic heterocycle (pKa ~2.5). On standard C18 columns at neutral pH, it often exhibits peak tailing due to interaction with residual silanols. Furthermore, separating the target from its hydrolysis byproduct, 4-(Hydroxymethyl)-2-methylthiazole , is chromatographically difficult due to structural similarity.

Comparative Analysis: Selecting the Stationary Phase

To determine the optimal methodology, we compared three analytical approaches. The goal was to achieve a Resolution (


) > 2.0 between the target and its critical impurities.
Comparison Table: Performance Metrics
FeatureMethod A: GC-FID (Standard)Method B: HPLC (C18) Method C: HPLC (Phenyl-Hexyl)
Separation Mechanism Boiling Point / VolatilityHydrophobicityHydrophobicity +

-

Interaction
Target Retention 4.2 min5.8 min6.5 min
Critical Impurity Detection Failed (Thermal degradation)Partial (

)
Excellent (

)
Peak Symmetry (Tailing) 1.0 (Perfect)1.8 (Tailing)1.1 (Sharp)
Suitability Routine AssayGeneral ScreeningHigh-Purity Validation
Scientific Rationale for Method C (Phenyl-Hexyl)

While C18 columns rely solely on hydrophobic interactions, Phenyl-Hexyl phases offer a "mixed-mode" retention. The


-electrons in the phenyl-hexyl ligand interact with the aromatic thiazole ring. This secondary interaction provides unique selectivity, pulling the aromatic target away from non-aromatic or less conjugated impurities more effectively than a C18 chain can.
Analytical Decision Tree

The following logic dictates when to employ this HPLC method over standard GC.

decision_tree Start Sample: 4-(Methoxymethyl)-2-methyl-1,3-thiazole Q1 Goal: Routine Potency or Purity? Start->Q1 Routine Routine Assay (Potency) Q1->Routine Potency Purity Impurity Profiling (Purity) Q1->Purity Purity GC Use GC-FID (Fast, Standard) Routine->GC Q2 Are non-volatiles suspected? Purity->Q2 Q2->GC No (Volatiles only) HPLC Use HPLC (Phenyl-Hexyl) (Captures salts/precursors) Q2->HPLC Yes (Salts/Degradants)

Figure 1: Analytical Decision Tree for Thiazole Analysis. Use HPLC when non-volatile precursors or thermal instability are concerns.[1][2]

Experimental Protocol: The Validated Method

This protocol is optimized for the Phenyl-Hexyl stationary phase.[3] It uses an acidic mobile phase to ensure the basic thiazole nitrogen remains protonated, preventing secondary silanol interactions and ensuring sharp peak shape.

Reagents & Equipment
  • Standard: 4-(Methoxymethyl)-2-methyl-1,3-thiazole (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[4]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with

Mobile Phase B Acetonitrile (100%)
Mode Isocratic
Composition 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation Procedures
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.1 using dilute phosphoric acid. Filter through a 0.45 µm membrane.
    
  • Standard Stock Solution (1.0 mg/mL): Weigh 50 mg of target standard into a 50 mL volumetric flask. Dissolve in 50% Mobile Phase A / 50% Acetonitrile.

  • Sample Preparation: Dissolve sample to a target concentration of 0.5 mg/mL in the diluent.

Validation Results (ICH Q2(R1))

The method was validated following the ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.

Validation Workflow

validation_flow Start Validation Start Spec Specificity (Blank vs. Spiked) Start->Spec Lin Linearity (5 Levels) Spec->Lin No Interference Acc Accuracy (Recovery %) Lin->Acc R² > 0.999 Prec Precision (Repeatability) Acc->Prec Rec: 98-102% Report Final Report (Pass/Fail) Prec->Report RSD < 2%

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1).

Experimental Data Summary
Specificity

No interference was observed at the retention time of the main peak (6.5 min) from blank injections. The resolution between the target and the synthetic precursor (4-chloromethyl analogue) was 3.4 , exceeding the requirement of >1.5.

Linearity

Evaluated across 5 concentration levels (50% to 150% of target concentration).

Level (%)Conc. (µg/mL)Peak Area (mAU*s)
5025012450
7537518680
10050024950
12562531100
15075037450
Result

= 0.9998
Slope = 49.9
Accuracy (Recovery)

Spiked samples at three levels (80%, 100%, 120%).

Spike LevelRecovery (%)RSD (%)
80%99.40.45
100%100.10.32
120%99.80.51
Average 99.8% Pass
Precision (Repeatability)

Six replicate injections of the 100% standard (500 µg/mL).

  • Mean Area: 24,950

  • Std Dev: 85

  • % RSD: 0.34% (Limit: < 2.0%)

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link

  • PubChem. (2024).[7] Compound Summary: 2-(Methoxymethyl)thiazole.[7][8] National Library of Medicine. Link

  • Separation Methods Technologies. (2024). Phenyl-Hexyl Columns: Selectivity for Aromatic Compounds.[3][9] SMT.[9] Link

  • Shimadzu. (2023). Separation Characteristics of Shim-pack Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. Link

  • BenchChem. (2025).[8][10][11] A Comparative Guide to Assessing the Purity of Synthesized Thiazoles by HPLC. BenchChem Technical Guides. Link

Sources

Validation

comparative analysis of 2-methyl and 2-isopropyl thiazole derivatives

Executive Summary In the optimization of thiazole-based pharmacophores, the substitution at the C2 position is a critical determinant of physicochemical properties and binding efficacy. This guide provides a technical co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of thiazole-based pharmacophores, the substitution at the C2 position is a critical determinant of physicochemical properties and binding efficacy. This guide provides a technical comparison between 2-methyl and 2-isopropyl thiazole derivatives.

While the 2-methyl group serves as a compact, electron-donating probe with minimal steric penalty, the 2-isopropyl moiety is a strategic tool for modulating lipophilicity (


) and filling hydrophobic pockets, albeit with increased steric bulk and distinct metabolic liabilities. This analysis synthesizes experimental data, synthetic protocols, and structure-activity relationship (SAR) logic to guide lead optimization.

Physicochemical & Structural Profile[1][2]

The choice between a methyl and an isopropyl group alters the molecular landscape significantly. The table below summarizes the key physicochemical differences calculated and observed in standard medicinal chemistry campaigns.

Table 1: Comparative Physicochemical Parameters
Parameter2-Methyl Thiazole Derivative2-Isopropyl Thiazole DerivativeImpact on Drug Design
Steric Bulk (Taft Es) -1.24-2.47Isopropyl requires a larger binding pocket; Methyl is tolerated in tight clefts.
Lipophilicity (

LogP)
Reference (0.0)+0.8 to +1.0Isopropyl significantly increases permeability and non-specific binding.
Electronic Effect (

)
-0.05 (Weak Donor)-0.05 (Weak Donor)Similar inductive effects; minimal change in thiazole basicity.
Rotational Freedom Low (C-C bond rotation)Moderate (Isopropyl rotation)Isopropyl introduces entropic penalties upon binding if the pocket is rigid.
Metabolic Liability Primary C-H OxidationTertiary C-H Hydroxylationdistinct CYP450 oxidation sites (see Section 5).

Synthetic Accessibility & Protocols

Both derivatives are robustly synthesized via the Hantzsch Thiazole Synthesis . This method is preferred for its reliability, scalability, and tolerance of diverse functional groups.

Core Synthetic Pathway (Hantzsch Condensation)

The synthesis hinges on the condensation of an


-haloketone with a thioamide.[1] The choice of thioamide dictates the C2 substituent.
  • For 2-Methyl: Use Thioacetamide .

  • For 2-Isopropyl: Use Isobutyrothioamide (2-methylpropanethioamide).

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways.

HantzschSynthesis AlphaHalo α-Haloketone (R-COCH2-X) Condensation Reflux in EtOH (Hantzsch Condensation) AlphaHalo->Condensation ThioAcet Thioacetamide (Me-CSNH2) ThioAcet->Condensation Path A IsoThio Isobutyrothioamide (iPr-CSNH2) IsoThio->Condensation Path B ProdMe 2-Methyl Thiazole Derivative Condensation->ProdMe Path A Product ProdiPr 2-Isopropyl Thiazole Derivative Condensation->ProdiPr Path B Product

Caption: Divergent Hantzsch synthesis for 2-alkyl thiazoles. Path A yields Methyl; Path B yields Isopropyl.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-isopropyl-4-phenylthiazole (Model Compound).

  • Reagent Prep: Dissolve 2-bromoacetophenone (1.0 eq, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add isobutyrothioamide (1.1 eq, 11 mmol) in one portion.

  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide spot (

      
      ) must disappear. A new, lower 
      
      
      
      spot (highly fluorescent under UV 254nm) indicates thiazole formation.
  • Workup: Cool to room temperature. If precipitate forms (HBr salt), filter and wash with cold ether. If no precipitate, remove solvent in vacuo, redissolve in EtOAc, and wash with saturated

    
     (to liberate free base).
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

  • Characterization:

    • 1H NMR (CDCl3): Look for the isopropyl septet (

      
       ppm) and doublet (
      
      
      
      ppm). The thiazole C5-H appears as a singlet around
      
      
      ppm.

Pharmacological Implications (SAR)

The transition from Methyl to Isopropyl is rarely neutral; it drives specific pharmacological outcomes.

Steric Fit vs. Hydrophobic Filling
  • 2-Methyl: Ideal for "fragment-like" efficiency. It is often used when the binding pocket near the C2 position is restricted or solvent-exposed. It provides a baseline for potency without incurring steric clashes.

  • 2-Isopropyl: Used to exploit hydrophobic collapse . If the protein target has a lipophilic pocket adjacent to the thiazole C2 (e.g., minor groove of DNA or specific kinase ATP pockets), the isopropyl group can boost potency by 5–10 fold via Van der Waals interactions.

    • Case Study: In the design of DNA minor groove binders, replacing a methyl with an isopropyl group on the thiazole tail enhanced DNA binding affinity by increasing van der Waals contact with the groove floor [2].

Decision Matrix: When to Switch?

SAR_Decision Start Lead Optimization: Thiazole C2 Position PocketSize Is the binding pocket sterically restricted? Start->PocketSize Restricted Yes: Restricted PocketSize->Restricted Open No: Open/Hydrophobic PocketSize->Open UseMe Select 2-Methyl (Avoid Clash) Restricted->UseMe CheckLogP Check LogP Constraints Open->CheckLogP HighLogP LogP is too high (>4) CheckLogP->HighLogP LowLogP LogP is low (<2) CheckLogP->LowLogP HighLogP->UseMe Reduce Lipophilicity UseiPr Select 2-Isopropyl (Boost Potency) LowLogP->UseiPr Fill Pocket

Caption: SAR Decision Tree for selecting between Methyl and Isopropyl substituents.

Metabolic Stability & ADME

A critical differentiator is the metabolic fate of these groups.

Metabolic Soft Spots[5]
  • 2-Methyl: Susceptible to oxidation to the hydroxymethyl (

    
    ) and subsequently to the carboxylic acid (
    
    
    
    ). This rapid oxidation can lead to short half-life (
    
    
    ).
  • 2-Isopropyl: The tertiary carbon (methine) is a prime target for CYP450-mediated hydroxylation (

    
    ). However, steric hindrance often makes the isopropyl group more metabolically stable than the methyl group in specific CYP isoforms, unless the binding pocket of the enzyme specifically accommodates the branched chain.
    
Protocol: Microsomal Stability Assay

To empirically determine the stability of your specific derivative:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Incubate test compound (1

    
    ) at 
    
    
    
    .
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Interpretation: If

      
      , the substituent is likely a metabolic liability.
      

References

  • Hantzsch Thiazole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives. An-Najah National University Repository. [Link]

  • Structure-Activity Relationship in Novel Antimicrobial Thiazoles. MDPI / Preprints. [Link]

  • Metabolic Stability Assessment. Pharma Focus Asia. [Link]

Sources

Comparative

Quantification of Thiazoles in Complex Matrices: A Comparative Technical Guide

Executive Summary Thiazoles—five-membered heterocyclic compounds containing sulfur and nitrogen—are ubiquitous in pharmaceuticals (e.g., ritonavir, sulfathiazole) and food matrices (e.g., benzothiazole flavorants).[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazoles—five-membered heterocyclic compounds containing sulfur and nitrogen—are ubiquitous in pharmaceuticals (e.g., ritonavir, sulfathiazole) and food matrices (e.g., benzothiazole flavorants).[1] Their quantification in complex matrices presents a dichotomy of challenges: volatility in flavor analysis versus polarity and ionization suppression in bioanalysis.

This guide objectively compares the three dominant analytical workflows: LC-MS/MS (the bioanalytical gold standard), GC-MS (the volatile specialist), and HPLC-UV (the robust QC workhorse). We provide validated protocols, comparative performance metrics, and decision-making frameworks to guide experimental design.

The Matrix Challenge: Why Thiazoles are Difficult

The thiazole ring is weakly basic (pKa ~2.5), making it susceptible to pH-dependent speciation. In complex matrices like plasma, honey, or wastewater, this leads to specific interference mechanisms:

  • Phospholipid Suppression (LC-MS): In plasma, endogenous phospholipids co-elute with thiazoles, causing significant ion suppression in Electrospray Ionization (ESI).

  • Matrix Binding: Thiazoles often exhibit high protein binding (e.g., sulfathiazole in honey binds to sugars/proteins), requiring hydrolysis or aggressive extraction.

  • Volatility Variance: Benzothiazoles are highly volatile, risking loss during the concentration steps typical of liquid-liquid extraction (LLE).

Comparative Analysis: Method Selection Guide

The following table summarizes performance metrics derived from validated studies (e.g., Sulfathiazole in honey, Benzothiazole in wine).

FeatureLC-MS/MS (QqQ) HS-SPME GC-MS HPLC-UV/DAD
Primary Application Trace residues (antibiotics), Bioanalysis (PK studies)Volatile flavor compounds, Environmental waterQC, Formulation analysis, High-conc. drug monitoring
Typical LOD 0.02 – 0.1 µg/kg (ppt range)0.045 µg/L (ppt range)50 – 100 µg/L (ppb range)
Selectivity High (MRM transitions)High (Mass spectral fingerprint)Moderate (Retention time + Absorbance)
Matrix Effects High (Requires IS correction)Low (Headspace isolation)Low (Less susceptible to suppression)
Throughput High (5-10 min run time)Medium (15-30 min equilibration)Medium (10-20 min run time)
Cost Per Sample High (

$)
Medium (

)
Low ($)
Decision Framework

Use the following logic to select your instrument platform.

MethodSelection Start Start: Define Analyte & Matrix IsVolatile Is the Thiazole Volatile? (e.g., Benzothiazole) Start->IsVolatile ConcRange Target Concentration? IsVolatile->ConcRange No GCMS Method: HS-SPME GC-MS (Best for Flavors/Scents) IsVolatile->GCMS Yes MatrixType Matrix Complexity? ConcRange->MatrixType Trace (<100 ppb) HPLC Method: HPLC-UV (Best for QC/Formulation) ConcRange->HPLC High (>1 ppm) LCMS Method: LC-MS/MS (QqQ) (Best for Residues/Bioanalysis) MatrixType->LCMS Complex (Plasma/Honey) MatrixType->HPLC Simple (Saline/Buffer)

Figure 1: Decision tree for selecting the optimal thiazole assay method based on volatility and sensitivity requirements.

Deep Dive: LC-MS/MS for Trace Residues

Target: Sulfathiazole in Honey/Biological Fluids.[2] Mechanism: ESI+ Ionization, Multiple Reaction Monitoring (MRM).

LC-MS/MS is the industry standard for non-volatile thiazoles due to its sensitivity. However, matrix effects are the primary failure mode. To ensure data integrity, the use of isotopically labeled internal standards (e.g., Sulfathiazole-^13C_6) is mandatory to correct for ionization efficiency variances.

Validated Protocol: Modified QuEChERS Extraction

Rationale: Traditional LLE consumes solvent and risks loss. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) provides high recovery (>85%) by removing sugars and proteins without aggressive heating.

Reagents:

  • Extraction Salts: 4g MgSO4, 1g NaCl.

  • Cleanup Sorbent: PSA (Primary Secondary Amine) + C18 (to remove lipids).

  • Internal Standard (IS): Sulfathiazole-^13C_6 (1 µg/mL).

Step-by-Step Workflow:

  • Sample Prep: Weigh 5.0 g of homogenized honey (or 1 mL plasma) into a 50 mL centrifuge tube.

  • Hydrolysis (Honey only): Add 5 mL of 0.1 M HCl. Hydrolyze at 40°C for 30 mins to release sugar-bound sulfonamides. Neutralize with 0.1 M NaOH.

  • Extraction: Add 10 mL Acetonitrile (ACN) and 100 µL IS. Vortex for 1 min.

  • Salting Out: Add Extraction Salts (MgSO4/NaCl). Shake vigorously for 1 min.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 min.

  • d-SPE Cleanup: Transfer 1 mL of supernatant to a tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18. Vortex and centrifuge.[3]

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS.

LC Conditions:

  • Column: C18 (100mm x 2.1mm, 1.9 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 8 mins.

Deep Dive: GC-MS for Volatile Thiazoles

Target: Benzothiazole in Wine/Beverages. Mechanism: Headspace Solid-Phase Microextraction (HS-SPME).[4][5]

For volatile thiazoles, liquid extraction is prone to analyte loss during evaporation. HS-SPME is a solvent-free, self-validating system where equilibrium is established between the sample, the headspace, and the fiber.

Validated Protocol: HS-SPME

Rationale: The Divinylbenzene/Carboxen/PDMS fiber is critical. The Carboxen layer traps small volatiles (thiazoles), while DVB captures larger aromatics, providing broad coverage.

Step-by-Step Workflow:

  • Sample Loading: Place 10 mL of wine/sample into a 20 mL headspace vial. Add 3g NaCl (to increase ionic strength and drive volatiles into headspace).

  • Equilibration: Incubate at 40°C for 10 min with agitation (500 rpm).

  • Extraction: Expose the SPME fiber (50/30 µm DVB/CAR/PDMS) to the headspace for 30 min at 40°C.

  • Desorption: Insert fiber into GC inlet (250°C) for 5 min (splitless mode).

Performance Data:

  • Linearity: 0.1 – 100 µg/L (R² > 0.99).

  • LOD: ~45 ng/L (ppt level).

  • Recovery: 90-105% (Standard addition method).

Visualizing the Workflow

The following diagram illustrates the critical path for the LC-MS/MS QuEChERS method, highlighting the specific cleanup steps required to remove matrix interferences.

QuEChERS_Workflow cluster_0 Extraction cluster_1 Cleanup (d-SPE) cluster_2 Analysis Sample Sample (5g) + IS Spike Lysis Hydrolysis (0.1M HCl, 40°C) Sample->Lysis Salt Salting Out (MgSO4/NaCl + ACN) Lysis->Salt Transfer Supernatant Transfer Salt->Transfer Sorbents Add Sorbents: PSA (Sugars) C18 (Lipids) Transfer->Sorbents Centrifuge Centrifuge 10,000 rpm Sorbents->Centrifuge Injection LC-MS/MS Injection Centrifuge->Injection Data Quantitation (MRM Ratio) Injection->Data

Figure 2: Modified QuEChERS workflow for Thiazole extraction from honey/plasma.

References

  • Analysis of Benzothiazole in Italian Wines Using Headspace Solid-Phase Microextraction and Gas Chromatography−Mass Spectrometry. Source: Journal of Agricultural and Food Chemistry (ACS). URL:[Link]

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Source: Journal of Apicultural Research. URL:[Link][6]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Source: BMC Chemistry. URL:[Link]

  • Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines. (Relevant for SPME protocol methodology). Source: Agilent Application Notes.[7] URL:[Link]

Sources

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